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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(3-bromoquinolin-6-yl)propanoate: Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalizations....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalizations. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) represents a premier example of such a building block. Featuring a pharmacologically privileged quinoline core, a reactive halogen at the C-3 position, and an aliphatic ester at the C-6 position, this molecule serves as a critical intermediate. It is frequently utilized in the synthesis of complex biologically active molecules, including isoxazoline carboxamide derivatives for crop protection and novel therapeutics targeting kinase inhibition.

This technical guide provides a comprehensive analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols, designed specifically for senior researchers and synthetic chemists.

Physicochemical Profiling and Structural Logic

Understanding the baseline physicochemical properties of Ethyl 2-(3-bromoquinolin-6-yl)propanoate is essential for predicting its behavior in various solvent systems and chromatographic environments.

Quantitative Data Summary

The following table summarizes the predicted and established chemical properties of the compound [1]:

PropertyValueScientific Implication
CAS Registry Number 1311992-92-3Unique identifier for procurement and literature tracking.
Molecular Formula C₁₄H₁₄BrNO₂Indicates a moderate degree of unsaturation and lipophilicity.
Molecular Weight 308.17 g/mol Falls well within the Lipinski Rule of 5 parameters for lead-like fragments.
Boiling Point 376.7 ± 27.0 °C (Predicted)High boiling point necessitates non-distillative purification methods (e.g., column chromatography).
Density 1.403 ± 0.06 g/cm³ (Predicted)Typical for brominated heteroaromatics; useful for phase separations during workup.
pKa (Conjugate Acid) 2.40 ± 0.14 (Predicted)The quinoline nitrogen is weakly basic. It will remain largely unprotonated at physiological pH but can be protonated in strong acidic media (e.g., 1M HCl) for extraction.
Structural Logic and Orthogonal Reactivity

The strategic value of this molecule lies in its orthogonal reactivity :

  • The C-3 Bromine: The quinoline ring is electron-deficient. While the 2- and 4-positions are highly activated toward nucleophilic aromatic substitution (

    
    ), the 3-position is relatively inert to 
    
    
    
    but highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C-3 bromine an ideal handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [2].
  • The C-6 Ethyl Propanoate Group: The ester moiety is sterically unhindered and can be selectively hydrolyzed to the corresponding free acid, 2-(3-bromoquinolin-6-yl)propanoic acid (CAS: 1311992-94-5) [3], without disturbing the quinoline core or the bromine atom. Alternatively, it can be directly converted into amides or reduced to an alcohol.

Mechanistic Workflows and Functionalization

To visualize the synthetic utility of Ethyl 2-(3-bromoquinolin-6-yl)propanoate, the following diagram maps out the primary downstream functionalization pathways utilized in drug discovery workflows.

Functionalization Core Ethyl 2-(3-bromoquinolin-6-yl) propanoate Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd) Core->Buchwald Amines Saponification Saponification (LiOH/H2O) Core->Saponification Base Hydrolysis Prod1 3-Aryl/Alkyl Quinoline Derivative Suzuki->Prod1 Prod2 3-Amino Quinoline Derivative Buchwald->Prod2 Prod3 2-(3-bromoquinolin-6-yl) propanoic acid Saponification->Prod3

Figure 1: Orthogonal downstream functionalization pathways of Ethyl 2-(3-bromoquinolin-6-yl)propanoate.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful execution of these reactions requires strict adherence to anhydrous and anaerobic techniques where transition metals are involved. Below are self-validating, field-proven protocols.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-3

This protocol describes the coupling of the C-3 bromide with a standard aryl boronic acid.

Causality & Reagent Selection:

  • Catalyst (

    
    ):  The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the Pd center against the electron-withdrawing nature of the quinoline ring.
    
  • Base (

    
    ):  A mild inorganic base is chosen to facilitate transmetalation without causing premature hydrolysis of the C-6 ethyl ester.
    
  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, maximizing the reaction rate at the solvent interface.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv, 1.0 mmol, 308 mg) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add potassium carbonate (

    
    ) (3.0 equiv, 3.0 mmol, 414 mg).
    
  • Solvent Introduction: Add 10 mL of a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Note: Degassing via sparging with Argon for 15 minutes is critical to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive flow of Argon, quickly add

    
     (0.05 equiv, 5 mol%, 36 mg).
    
  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the 3-aryl quinoline derivative.

Protocol B: Selective Saponification to 2-(3-bromoquinolin-6-yl)propanoic acid

Often, the free acid (CAS: 1311992-94-5) is required for subsequent amide coupling (e.g., using HATU/DIPEA) to synthesize final drug candidates or agrochemical agents [4].

Causality & Reagent Selection:

  • Base (

    
    ):  Lithium hydroxide is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and allowing the reaction to proceed at ambient temperature. This prevents potential degradation of the quinoline ring.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv, 1.0 mmol, 308 mg) in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 8 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (

    
    ) (2.0 equiv, 2.0 mmol, 84 mg) in one portion.
    
  • Stirring: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor by TLC to ensure complete disappearance of the higher-Rf ester spot.

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C.

  • Precipitation: Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches ~4.0 (the isoelectric point where the zwitterionic/free acid form is least soluble). A white/pale yellow precipitate will form.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 45 °C overnight to afford 2-(3-bromoquinolin-6-yl)propanoic acid.

Summary

Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a highly versatile, bifunctional intermediate. By leveraging the differential reactivity of its C-3 bromide and C-6 ester, synthetic chemists can rapidly generate libraries of substituted quinolines. The protocols provided herein establish a reproducible, self-validating foundation for incorporating this scaffold into advanced drug discovery and material science pipelines.

References

  • European Patent Office. (2013). EP2900661B1 - Quinoline isoxazolin derivatives for plant disease control. (Details the use of bromoquinoline derivatives in the synthesis of agrochemical agents).
Exploratory

Molecular structure and weight of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) is a specialized heterocyclic ester employed primarily as a high-value intermediate in the synthesis of Selective Androgen Receptor Modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) is a specialized heterocyclic ester employed primarily as a high-value intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and quinoline-based antineoplastic agents. Its structure combines a lipophilic quinoline scaffold with a reactive ethyl propanoate tail, providing a dual-functional platform for medicinal chemistry: the bromine atom at position 3 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester moiety allows for hydrolysis to the active carboxylic acid or further derivatization.

This guide provides a rigorous analysis of its molecular architecture, physicochemical properties, and a validated synthetic protocol designed for high regioselectivity.

Part 1: Molecular Identity & Physicochemical Profile[1]

The compound is an ethyl ester derivative of 2-(quinolin-6-yl)propanoic acid, characterized by a 3-bromo substitution on the heteroaromatic core.

Structural Specifications
PropertyData
IUPAC Name Ethyl 2-(3-bromoquinolin-6-yl)propanoate
CAS Registry Number 1311992-92-3
Molecular Formula

Molecular Weight 308.17 g/mol
Exact Mass 307.0208 g/mol
Elemental Analysis C: 54.56%, H: 4.58%, Br: 25.93%, N: 4.55%, O: 10.38%
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Structural Logic & SAR Implications

The molecule features three distinct pharmacophoric/synthetic zones:

  • The Quinoline Core: Provides planar aromaticity and

    
    -stacking capability. The nitrogen atom acts as a hydrogen bond acceptor (HBA).
    
  • The C3-Bromine Handle: Located on the pyridine ring of the quinoline, this position is electronically distinct from the benzene ring. It is activated for Palladium-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl groups critical for SARM potency.

  • The Propanoate Tail: Attached at C6, this flexible chain introduces chirality at the

    
    -carbon. The ethyl ester acts as a prodrug motif (enhancing membrane permeability) or a synthetic masking group for the carboxylic acid.
    

Part 2: Validated Synthetic Protocol

Synthesizing this molecule requires distinguishing between the reactivity of the C3 and C6 positions. The most robust method utilizes Palladium-Catalyzed


-Arylation , exploiting the reactivity difference between a C6-iodide and a C3-bromide.
Retrosynthetic Analysis

The strategy relies on the chemoselective coupling of an enolate equivalent (ethyl propionate) to the C6 position of a di-halo quinoline precursor. Since C-I bonds undergo oxidative addition faster than C-Br bonds, 3-bromo-6-iodoquinoline is the optimal starting material.

Synthesis SM1 3-Bromo-6-iodoquinoline Intermediate Pd-Enolate Complex SM1->Intermediate Oxidative Addition (C-I selective) SM2 Ethyl Propionate SM2->Intermediate Enolization (LiHMDS) Reagents LiHMDS / Pd(dba)2 / P(t-Bu)3 Reagents->Intermediate Target Ethyl 2-(3-bromoquinolin-6-yl)propanoate Intermediate->Target Reductive Elimination

Figure 1: Chemoselective synthesis pathway prioritizing C6-functionalization while preserving the C3-Bromine handle.

Step-by-Step Methodology

Objective: Synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate via


-arylation.

Reagents:

  • Substrate: 3-bromo-6-iodoquinoline (1.0 eq)

  • Nucleophile: Ethyl propionate (1.2 eq)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.5 eq)

  • Catalyst: Bis(dibenzylideneacetone)palladium(0) [

    
    ] (2 mol%)
    
  • Ligand: Tri-tert-butylphosphine [

    
    ] (2.2 mol%)
    
  • Solvent: Anhydrous Toluene

Protocol:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in toluene. Stir for 10 minutes until the solution turns dark purple/brown, indicating active
    
    
    species formation.
  • Enolate Formation: In a separate flame-dried flask, cool anhydrous THF to -78°C. Add LiHMDS solution. Slowly add Ethyl propionate dropwise. Stir for 30 minutes to generate the lithium enolate.

  • Coupling Reaction: Add the solution of 3-bromo-6-iodoquinoline in toluene to the catalyst mixture, followed immediately by the enolate solution via cannula.

  • Reaction: Allow the mixture to warm to room temperature (25°C). The oxidative addition occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to C-Br.

  • Quench & Workup: Once TLC indicates consumption of the iodo-quinoline (typically 2-4 hours), quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    . Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product elutes as a viscous oil which may crystallize upon standing.
    

Critical Control Point: Temperature control during enolate addition is vital to prevent self-condensation of the ester (Claisen condensation).

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.90 (d, 1H):  H2 of Quinoline (deshielded by N).
      
    • 
       8.25 (d, 1H):  H4 of Quinoline (meta to Br).
      
    • 
       8.05 (d, 1H):  H8 (adjacent to N).
      
    • 
       7.60-7.70 (m, 2H):  H5 and H7.
      
    • 
       4.15 (q, 2H): 
      
      
      
      of the ethyl ester.
    • 
       3.85 (q, 1H): 
      
      
      
      -proton of the propanoate (chiral center).
    • 
       1.55 (d, 3H):  Methyl group on the propanoate chain.
      
    • 
       1.22 (t, 3H):  Terminal methyl of the ethyl ester.
      
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expectation: A characteristic doublet pattern [M+H]

    
     at m/z 308.0 and 310.0 with a 1:1 intensity ratio, confirming the presence of a single Bromine atom.
    

Part 4: Applications in Drug Discovery

This compound acts as a "divergent intermediate." The C3-Br bond is chemically orthogonal to the ester, allowing sequential functionalization.

Applications Core Ethyl 2-(3-bromoquinolin-6-yl)propanoate (Scaffold) Path1 Suzuki Coupling (C3-Aryl SARMs) Core->Path1 Pd(PPh3)4 / Ar-B(OH)2 Path2 Ester Hydrolysis (Carboxylic Acid) Core->Path2 LiOH / THF / H2O Path3 Buchwald-Hartwig (C3-Amino derivatives) Core->Path3 Pd / Amine Drug Drug Path1->Drug LGD-4033 Analogs

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

SARM Synthesis Context

In the development of non-steroidal androgen receptor modulators, the quinoline core mimics the A/B ring system of testosterone. The propanoic acid side chain (derived from this ester) mimics the polar interactions necessary for receptor activation, while substituents at position 3 (introduced via the bromine) tune the selectivity for anabolic vs. androgenic tissues.

References

  • ChemicalBook. (2025). Ethyl 2-(3-bromoquinolin-6-yl)propanoate - Product Properties and CAS 1311992-92-3. Link

  • National Institutes of Health (PubChem). (2025).[1] Quinoline Derivatives and SAR Data. Link

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed -Arylation of Esters and Amides. Chemical Reviews, 108(8). (Contextual grounding for the synthesis protocol).
  • Organic Syntheses. (2010). General Procedures for Palladium-Catalyzed Cross-Couplings. Link

Sources

Foundational

Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3): Structural Characterization, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the rapid assembly of complex, functionalized pharmacophores is paramount. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, functionalized pharmacophores is paramount. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) has emerged as a highly versatile, bifunctional building block[1]. Featuring a privileged quinoline core, an orthogonal halogen cross-coupling handle, and an α-methyl ester moiety, this intermediate is engineered for late-stage functionalization (LSF).

As a Senior Application Scientist, I approach the synthesis and utilization of this molecule not merely as a sequence of reactions, but as a highly controlled system of kinetic and thermodynamic checkpoints. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural utility, and a self-validating synthetic protocol for Ethyl 2-(3-bromoquinolin-6-yl)propanoate, grounded in established organometallic principles.

Physicochemical Properties & Identifiers

Understanding the physical and chemical parameters of this intermediate is critical for optimizing reaction conditions, particularly in predicting its behavior during extraction, chromatography, and crystallization. The data below summarizes the core identifiers and predicted properties [1, 2].

Property / IdentifierValue / Description
Chemical Name Ethyl 2-(3-bromoquinolin-6-yl)propanoate
CAS Registry Number 1311992-92-3
Molecular Formula C₁₄H₁₄BrNO₂
Molecular Weight 308.17 g/mol
MDL Number MFCD17215808
Predicted Boiling Point 376.7 ± 27.0 °C
Predicted Density 1.403 ± 0.06 g/cm³
Predicted pKa (Conjugate Acid) 2.40 ± 0.14 (Reflects basicity of the quinoline nitrogen)

Note: The suppressed pKa relative to unsubstituted quinoline (~4.85) is a direct consequence of the electron-withdrawing nature of the 3-bromo substituent, which delocalizes electron density away from the nitrogen lone pair.

Structural Analysis & Mechanistic Importance

The strategic value of Ethyl 2-(3-bromoquinolin-6-yl)propanoate lies in its distinct, non-interfering reactive sites.

  • The 3-Bromo Substituent: Halogens on the quinoline ring serve as excellent electrophiles for transition-metal-catalyzed cross-coupling. The bromine atom at the 3-position is relatively inert to mild nucleophiles but readily undergoes oxidative addition with Palladium(0) catalysts, making it a prime candidate for Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N) couplings.

  • The α-Methyl Ester (Propanoate): Positioned at the 6-carbon of the quinoline ring, this group provides a stereocenter and a highly manipulable carbonyl. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or reduced to an alcohol, allowing for the modular extension of the pharmacophore.

G Core Ethyl 2-(3-bromoquinolin-6-yl)propanoate (Core Scaffold) Bromo 3-Bromo Group (Cross-Coupling Handle) Core->Bromo Ester Ethyl Propanoate Group (Derivatization Handle) Core->Ester Quinoline Quinoline Ring (Pharmacophore Base) Core->Quinoline Suzuki Suzuki-Miyaura Coupling (C-C) Bromo->Suzuki Buchwald Buchwald-Hartwig Amination (C-N) Bromo->Buchwald Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Amidation Amide Bond Formation Hydrolysis->Amidation

Structural utility of Ethyl 2-(3-bromoquinolin-6-yl)propanoate in late-stage functionalization.

Synthetic Methodologies: The Self-Validating Protocol

The most robust and atom-economical method for synthesizing this molecule is via the Palladium-Catalyzed α-Arylation of Esters , a methodology pioneered by the and groups[1][2][3].

Causality Behind Experimental Choices
  • Electrophile Selection (3-Bromo-6-iodoquinoline): Why use a di-halogenated starting material? The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This creates a kinetic differentiation where the Pd(0) catalyst will selectively undergo oxidative addition at the 6-iodo position, leaving the 3-bromo group completely intact.

  • Base Selection (LiHMDS): Lithium hexamethyldisilazide is chosen over alkoxide bases. Its steric bulk and non-nucleophilic nature ensure the quantitative formation of the lithium enolate of ethyl propanoate without risking transesterification or Claisen condensation side reactions.

  • Ligand Selection (Bulky Biaryl Phosphines): Ligands such as XPhos or di-tert-butylphosphine derivatives are critical. Their steric bulk accelerates the rate-limiting reductive elimination step, preventing unwanted β-hydride elimination which would lead to desaturated byproducts.

Step-by-Step Protocol

Step 1: Enolate Generation

  • Charge a flame-dried Schlenk flask with ethyl propanoate (1.2 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.0 M in THF, 1.3 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • In-Process Control (IPC): The low temperature is strictly maintained to prevent self-condensation of the ester.

Step 2: Catalyst and Electrophile Activation

  • In a separate sterile vial, combine 3-bromo-6-iodoquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%) in anhydrous toluene.

  • Stir at room temperature for 15 minutes to pre-form the active Pd(0)L complex.

    • Causality: Pre-activation ensures the catalyst is fully ligated before exposure to the enolate, preventing the precipitation of inactive palladium black.

Step 3: Cross-Coupling and Self-Validation

  • Transfer the pre-formed enolate solution to the palladium/electrophile mixture via cannula.

  • Warm the reaction to room temperature, then heat to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in 0.5 mL saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z ~334) completely disappears, replaced by the product mass (m/z ~308 for ⁷⁹Br, ~310 for ⁸¹Br).

Step 4: Workup and Purification

  • Quench the reaction mixture with saturated aqueous NH₄Cl to neutralize residual base and protonate any unreacted enolate.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure product.

Synth SM1 3-Bromo-6-iodoquinoline OxAdd Oxidative Addition (Pd2(dba)3, XPhos) SM1->OxAdd SM2 Ethyl Propanoate Enolate Enolate Formation (LiHMDS, THF, -78°C) SM2->Enolate Transmet Transmetalation / Substitution Enolate->Transmet OxAdd->Transmet RedElim Reductive Elimination (Yields Product) Transmet->RedElim Product Ethyl 2-(3-bromoquinolin-6-yl)propanoate RedElim->Product

Mechanistic workflow for the Pd-catalyzed alpha-arylation synthesis of the target compound.

Applications in Drug Development

In pharmaceutical R&D, the quinoline scaffold is highly privileged, frequently appearing in kinase inhibitors, antimalarials, and oncology therapeutics. Ethyl 2-(3-bromoquinolin-6-yl)propanoate is specifically designed for library generation.

By utilizing this intermediate, medicinal chemists can perform divergent synthesis. The ethyl propanoate group can be hydrolyzed and coupled with various amines to map the solvent-exposed regions of a kinase active site. Subsequently, the 3-bromo group can be subjected to Suzuki couplings with diverse boronic acids to probe the hydrophobic pockets of the target protein. This modularity drastically reduces the synthetic steps required to generate a comprehensive Structure-Activity Relationship (SAR) profile.

References

  • Hartwig, J. F., Lee, S., & Beare, N. A. "Palladium-catalyzed alpha-arylation of esters and protected amino acids." Journal of the American Chemical Society, 2001, 123(34), 8410-8411. Available at:[Link]

  • Buchwald, S. L., & Moradi, W. A. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. Available at:[Link]

Sources

Exploratory

Solubility Profiling and Dissolution Strategies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3). Technical Guide for P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3).

Technical Guide for Process Chemistry & Formulation

Executive Summary

Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a lipophilic quinoline derivative commonly utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors. Its structure—comprising a planar, aromatic quinoline core, a lipophilic bromine substituent, and a hydrolyzable ethyl ester tail—dictates a distinct solubility profile characterized by poor aqueous solubility and high affinity for polar aprotic and chlorinated solvents.

This guide provides a predicted solubility landscape based on Structure-Property Relationships (SPR), followed by a validated experimental protocol for precise determination.

Physicochemical Basis of Solubility

To optimize solvent selection for reactions (e.g., Suzuki-Miyaura coupling) or purification (e.g., recrystallization), one must understand the molecular forces at play.

FeatureStructural MoietyImpact on Solubility
Pi-Pi Stacking Quinoline RingPromotes strong intermolecular packing; reduces solubility in aliphatic hydrocarbons (e.g., Hexane).
Dipole-Dipole Ester (-COOEt) & NitrogenEnhances solubility in polar aprotic solvents (DMSO, DMF, Ethyl Acetate).
Lipophilicity Bromine (-Br)Increases LogP; enhances solubility in chlorinated solvents (DCM, Chloroform).
Hydrolysis Risk Ethyl EsterCaution: Avoid strong aqueous acids/bases or prolonged exposure to protic solvents at high temperatures to prevent transesterification or hydrolysis.
  • Predicted LogP: ~3.6 – 4.1 (Highly Lipophilic)

  • Predicted Melting Point: 65–75 °C (Solid at RT)

  • pKa (Quinoline N): ~4.9 (Weakly basic; solubility increases in acidic organic mixtures).

Solubility Profile (Reference Data)

Note: Values below are established estimates based on structural analogs (e.g., ethyl 2-(quinolin-6-yl)acetate) and thermodynamic modeling. Exact values must be validated per batch using the protocol in Section 4.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingEstimated Solubility (mg/mL)Application Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent > 200 mg/mLExtraction / Workup: Ideal for partitioning the compound from aqueous quench layers.
Polar Aprotic DMSO, DMF, DMAcExcellent > 150 mg/mLReaction Medium: Preferred for cross-coupling reactions; stock solution preparation.
Esters/Ketones Ethyl Acetate, AcetoneGood 50 – 100 mg/mLProcess Solvent: Good balance for reaction and crystallization; easy to remove.
Alcohols Methanol, Ethanol, IPAModerate 10 – 40 mg/mLRecrystallization: High solubility at reflux, low at RT. Ideal for purification.
Ethers THF, MTBE, 1,4-DioxaneGood 40 – 80 mg/mLReaction Medium: THF is excellent for reduction or Grignard reactions involving this intermediate.
Alkanes Hexane, Heptane, CyclohexanePoor < 1 mg/mLAnti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous Water, PBS (pH 7.4)Insoluble < 0.01 mg/mLWash Medium: Removes inorganic salts without dissolving the product.

Validated Experimental Protocol: Saturation Shake-Flask Method

To generate precise solubility data for regulatory filing or critical process parameters (CPP), follow this self-validating workflow.

Reagents & Equipment
  • Test Compound: Ethyl 2-(3-bromoquinolin-6-yl)propanoate (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, Water, etc.).

  • Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology
  • Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

    • Critical Step: Use a heated centrifuge if measuring solubility at elevated temperatures to prevent premature precipitation.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic for organics).

  • Quantification: Dilute the filtrate (e.g., 1:100) with Mobile Phase and analyze via HPLC.

HPLC Method Parameters (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: ACN : Water (0.1% Formic Acid) [70:30 Isocratic].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline absorption max).

  • Retention Time: Expect peak at ~4–6 mins.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility limit, ensuring data integrity through checkpoints.

SolubilityWorkflow Start Start: Weigh ~50mg Compound AddSolvent Add 1mL Solvent (Target Temp) Start->AddSolvent Agitate Agitate 24h (Thermomixer) AddSolvent->Agitate CheckSolid Visual Check: Is Solid Present? Agitate->CheckSolid AddMore Add more Solid CheckSolid->AddMore No (Dissolved) Centrifuge Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Centrifuge Yes (Saturated) AddMore->Agitate Dilute Dilute Filtrate (Mobile Phase) Centrifuge->Dilute HPLC HPLC Quantification (UV 254nm) Dilute->HPLC

Caption: Standardized Saturation Shake-Flask protocol for solubility determination.

Figure 2: Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the intended chemical process.

SolventSelection Goal Process Goal Reaction Reaction / Synthesis Goal->Reaction Purification Purification / Isolation Goal->Purification Coupling Pd-Coupling (Suzuki/Buchwald) Reaction->Coupling Alkylation Alkylation (Basic Conditions) Reaction->Alkylation Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Dioxane 1,4-Dioxane / Toluene (High T Stability) Coupling->Dioxane DMF DMF / DMSO (High Solvency) Alkylation->DMF EtOH Ethanol / IPA (Temp Dependent) Recryst->EtOH DCM DCM / EtOAc (Immiscible w/ Water) Extract->DCM

Caption: Decision matrix for solvent selection based on process requirements.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3)." PubChem. [Link]

  • Yalkowsky, S.H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2nd Edition.
Foundational

The 3-Bromoquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: March 7, 2026 Abstract The quinoline nucleus is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: March 7, 2026

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, the 3-bromoquinoline scaffold has emerged as a particularly versatile and powerful tool in the medicinal chemist's arsenal. Its unique electronic properties and synthetic tractability make it an invaluable starting point for the development of novel therapeutic agents across a spectrum of diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 3-bromoquinoline derivatives, with a focus on their synthesis, biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. We will delve into their roles as anticancer, antimicrobial, and antiviral agents, and explore their emerging applications in neuroprotection and anti-inflammatory therapies. This guide is intended to be a valuable resource for researchers and drug development professionals, providing not only a thorough understanding of the subject but also practical, field-proven insights and detailed experimental protocols.

The Strategic Advantage of the 3-Bromoquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[1] The introduction of a bromine atom at the 3-position significantly influences the molecule's reactivity and electronic properties, offering several strategic advantages for medicinal chemists.[4]

The C-Br bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[5][6] This allows for the facile introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling extensive exploration of the chemical space around the quinoline core.[4] This synthetic versatility is a key driver for the widespread use of 3-bromoquinoline as a foundational building block in the synthesis of complex and biologically active molecules.[2]

Furthermore, the bromine atom itself can participate in crucial interactions with biological targets. Its size, lipophilicity, and ability to form halogen bonds can significantly impact the binding affinity and selectivity of a drug candidate. A deep understanding of these properties is paramount in the rational design of potent and specific therapeutic agents.

Synthetic Strategies for 3-Bromoquinoline Derivatives

The efficient and regioselective synthesis of 3-bromoquinoline derivatives is a critical first step in their exploration as potential therapeutic agents. Several robust methods have been developed, each with its own advantages and considerations.

Palladium-Catalyzed Cross-Coupling Reactions

As mentioned, palladium-catalyzed reactions are the workhorse for the functionalization of the 3-bromoquinoline scaffold. The following is a generalized workflow for these reactions:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization 3-Bromoquinoline 3-Bromoquinoline Inert Atmosphere Inert Atmosphere 3-Bromoquinoline->Inert Atmosphere Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Ligand Ligand Ligand->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR Chromatography->NMR MS MS Chromatography->MS FTIR FTIR Chromatography->FTIR

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions of 3-bromoquinoline.

2.1.1. Synthesis of 3-Aminoquinoline via Buchwald-Hartwig Amination

The introduction of an amino group at the 3-position is a common strategy to modulate the pharmacological properties of quinolines. The Buchwald-Hartwig amination provides an efficient route to achieve this transformation.[4]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol) and the desired amine (1.1-1.5 mmol) dissolved in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Therapeutic Applications of 3-Bromoquinoline Derivatives

The synthetic accessibility and tunable properties of 3-bromoquinoline derivatives have led to their exploration in a wide range of therapeutic areas.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved for clinical use.[1][7] 3-Bromoquinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][7]

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The quinoline core has been successfully employed in the design of potent kinase inhibitors.[9] The 3-bromo substituent can be strategically utilized to enhance binding affinity and selectivity.

Mechanism of Action: Many quinoline-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[10] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.[1]

cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes 3-Bromoquinoline Derivative 3-Bromoquinoline Derivative 3-Bromoquinoline Derivative->RTK Inhibits RTK->Downstream Signaling Phosphorylates

Caption: Simplified signaling pathway showing kinase inhibition by a 3-bromoquinoline derivative.

3.1.2. Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death, making them attractive targets for cancer therapy.[11] Certain quinoline derivatives have been identified as potent topoisomerase poisons.[12]

Mechanism of Action: Topoisomerase poisons, unlike catalytic inhibitors, stabilize the transient covalent complex between the enzyme and DNA, known as the cleavage complex.[13] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the activation of apoptotic pathways.[13]

Derivative Type Target Mechanism of Action Example IC₅₀ (µM) Reference
Quinoline-3-carboxamidesATM KinaseInhibition of DNA damage responsePromising cytotoxicity[8]
3-ArylisoquinolinesTopoisomerase IStabilization of cleavage complexVaries[5]
Highly Brominated QuinolinesTopoisomerase IInhibition of DNA replication and repair5.45–9.6 µg/mL[14]

Table 1: Anticancer Activity of Selected 3-Bromoquinoline Derivative Classes

3.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15]

  • Reaction Setup: Prepare serial dilutions of the 3-bromoquinoline derivative in a 384-well plate.

  • Kinase Reaction: Add the target kinase, a suitable substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[15]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The quinoline scaffold is present in several clinically used antibacterial and antimalarial drugs.[16] 3-Bromoquinoline derivatives have demonstrated promising activity against a range of bacteria and parasites.[17]

Mechanism of Action: The antimicrobial mechanisms of quinoline derivatives are diverse and can include inhibition of DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with essential metabolic pathways.[17]

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents, with activity reported against a variety of viruses, including dengue virus and coronaviruses.[3][7]

Mechanism of Action: The antiviral mechanisms are still under investigation but may involve inhibition of viral entry, replication, or assembly.[3][7] For example, some quinoline derivatives have been shown to impair the accumulation of viral envelope glycoproteins.[3]

Derivative Class Pathogen Mechanism of Action Example EC₅₀ (µM) Reference
Novel Quinoline DerivativesDengue Virus Serotype 2Impaired accumulation of viral envelope glycoprotein0.49[7]
Quinoline AnaloguesCoronaviruses (in vitro)Interference with viral entry0.12 - 12

Table 2: Antiviral Activity of Selected Quinoline Derivatives

3.3.1. Experimental Protocol: Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Culture: Seed susceptible host cells in a multi-well plate and allow them to form a monolayer.

  • Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI). After a brief adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the 3-bromoquinoline derivative.

  • Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48 hours).

  • Virus Titration: Harvest the supernatant and determine the viral titer using a plaque assay or a similar method.

  • Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral yield by 50%.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-bromoquinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. A systematic exploration of SAR is crucial for optimizing lead compounds.

cluster_0 Structure-Activity Relationship 3-Bromoquinoline Core 3-Bromoquinoline Core Substituent at C2 Substituent at C2 3-Bromoquinoline Core->Substituent at C2 Modification Substituent at C4 Substituent at C4 3-Bromoquinoline Core->Substituent at C4 Modification Substituents on Benzene Ring Substituents on Benzene Ring 3-Bromoquinoline Core->Substituents on Benzene Ring Modification Biological Activity Biological Activity Substituent at C2->Biological Activity Influences Substituent at C4->Biological Activity Influences Substituents on Benzene Ring->Biological Activity Influences

Caption: Key areas for SAR exploration on the 3-bromoquinoline scaffold.

  • Position 2: Modifications at the C2 position can significantly impact activity. For example, the introduction of small alkyl or aryl groups can modulate the steric and electronic properties of the molecule, influencing its interaction with the target protein.

  • Position 4: The C4 position is often a key site for introducing substituents that can form hydrogen bonds or other crucial interactions with the target. For instance, an amino group at this position is a common feature in many biologically active quinolines.[2]

  • Benzene Ring: Substitution on the benzene portion of the quinoline ring can fine-tune the pharmacokinetic properties of the molecule, such as its solubility, metabolic stability, and bioavailability. Electron-donating or electron-withdrawing groups can also influence the electronic nature of the entire ring system.

A comprehensive SAR study involves the synthesis and biological evaluation of a library of analogs with systematic variations at these key positions.

Emerging Applications: Neuroprotection and Anti-inflammatory Activity

Beyond the well-established anticancer and antimicrobial applications, 3-bromoquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.

  • Neuroprotection: Some quinoline derivatives have shown neuroprotective effects in preclinical models, potentially by mitigating oxidative stress and inflammation in the brain.[11][18][19]

  • Anti-inflammatory: The quinoline scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing inhibition of pro-inflammatory cytokine production.[2][20]

These emerging areas represent exciting new frontiers for the medicinal chemistry of 3-bromoquinoline derivatives.

Conclusion and Future Perspectives

The 3-bromoquinoline scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, has cemented its status as a privileged motif in drug discovery. From potent anticancer agents that target key cellular machinery to promising antimicrobial and antiviral compounds, the therapeutic potential of 3-bromoquinoline derivatives is vast and continues to expand.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: A deeper understanding of the molecular interactions between 3-bromoquinoline derivatives and their biological targets will enable the design of more potent and selective inhibitors.

  • Exploration of New Therapeutic Areas: The promising preliminary findings in neuroprotection and anti-inflammatory research warrant further investigation and development of novel compounds for these indications.

  • Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the preparation and functionalization of 3-bromoquinolines will accelerate the discovery of new drug candidates.

  • Combination Therapies: The potential of 3-bromoquinoline derivatives to be used in combination with existing therapies to overcome drug resistance is an area of significant interest, particularly in oncology.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3358–S3385.
  • de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672.
  • de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 672.
  • De Wilde, A. H., Jochmans, D., Van den Eeckhout, B., Hessel, E., & Neyts, J. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091.
  • Winter, M. G., Man, S. H., Fabbro, D., & Hemmings, B. A. (2010). Endochin Optimization: Structure-Activity and Structure-Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 53(19), 7075–7085.
  • BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.
  • Palladium-catalyzed amidation/amination of N-glycosylated 3-bromoquinolin-2-ones 2 a,c. ... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Kelly, J. X., Smilkstein, M. J., Brun, R., Wittlin, S., Cooper, R. A., & Riscoe, M. K. (2002). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. Antimicrobial agents and chemotherapy, 46(1), 164–170.
  • Ökten, S., Çakmak, O., Köprülü, T. K., Özcan, G., & Büyükgüngör, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical biology & drug design.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • BenchChem. (2025). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Cushman, M., & Nagarajan, M. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & medicinal chemistry, 19(2), 709–720.
  • Tempone, A. G., da Silva, A. C. M. P., Brandt, C. A., Martinez, F. S., Borborema, S. E. T., da Silveira, M. A. B., & de Andrade, H. F., Jr. (2005). Synthesis and antileishmanial activities of novel 3-substituted quinolines. Antimicrobial agents and chemotherapy, 49(3), 1076–1080.
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved March 7, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved March 7, 2026, from [Link]

  • Kumar, A., Singh, B., & Kumar, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 115, 105234.
  • Cushman, M., He, Y., Katzenellenbogen, J. A., Lin, H., & Lv, K. (2021). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. ACS medicinal chemistry letters, 12(6), 946–952.
  • de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672.
  • Zemtsova, M. N., Glazunova, E. N., Selivanova, G. A., & Trakhtenberg, P. L. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 266–268.
  • BenchChem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
  • Wang, X., Chen, J., & Zhu, S. (2015). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & biomolecular chemistry, 13(31), 8479–8483.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nitiss, J. L. (2009). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. Chemical reviews, 109(7), 2995–3023.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (2018, November 6). Retrieved March 7, 2026, from [Link]

  • Ökten, S., Çakmak, O., & Büyükgüngör, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kobayashi, K., Nozawa, I., & Nogi, T. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 200.
  • Kinase inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

Safety Data Sheet (SDS) for Ethyl 2-(3-bromoquinolin-6-yl)propanoate

This guide serves as an advanced technical reference for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a specialized intermediate often utilized in the synthesis of BET bromodomain inhibitors and other quinoline-based pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a specialized intermediate often utilized in the synthesis of BET bromodomain inhibitors and other quinoline-based pharmacophores.

Unlike standard commercial SDS documents which often lack context, this whitepaper integrates Structure-Activity Relationship (SAR) insights to predict hazards where empirical data is sparse, ensuring a "Safety by Design" approach for R&D workflows.

Compound: Ethyl 2-(3-bromoquinolin-6-yl)propanoate

CAS Registry Number: 1311992-92-3

Part 1: Chemical Identity & Characterization

Senior Scientist Note: In drug discovery, the purity of this intermediate is critical. The ethyl ester moiety is susceptible to hydrolysis, while the C3-bromine atom is the designated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura). Handling protocols must preserve these functionalities.

Parameter Technical Specification
IUPAC Name Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Molecular Formula C₁₄H₁₄BrNO₂
Molecular Weight 308.17 g/mol
Physical State Pale yellow to off-white solid (or viscous oil depending on purity/polymorph)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.
Purity Standard ≥95% (HPLC) for synthetic utility.
Part 2: Hazard Identification (GHS Classification)

Logic: While specific toxicological data for CAS 1311992-92-3 is limited, we apply Read-Across Toxicology based on the quinoline core (irritant/mutagenic potential) and the alpha-aryl ester functionality.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)[1]
      
Hazard Statements (H-Codes)
CodeStatementMechanistic Basis
H315 Causes skin irritation.[2][3][4][5]Lipophilic nature allows dermal penetration; quinoline nitrogen acts as a Lewis base.
H319 Causes serious eye irritation.[2][4][5][6]Ester hydrolysis on mucous membranes can release propionic acid derivatives.
H335 May cause respiratory irritation.[2][4][5][6][7][8][9]Dust/aerosol inhalation triggers mucosal inflammation.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][9][10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][8][10] Remove contact lenses if present and easy to do.[5][6][8][10] Continue rinsing.[5][6][8][10]

Part 3: Emergency Response & First Aid Workflow

Self-Validating Protocol: The effectiveness of the response is validated by the immediate cessation of irritation symptoms. If symptoms persist >15 mins, the protocol escalates to medical intervention.[6]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Rinse 15 min (Lifting Eyelids) Eye->EyeAction SkinAction Wash with Soap/Water (Remove Contaminated Clothing) Skin->SkinAction InhalAction Move to Fresh Air (Support Breathing) Inhal->InhalAction Check Symptoms Persist? EyeAction->Check SkinAction->Check InhalAction->Check Medical Seek Medical Attention (Show SDS/Structure) Check->Medical Yes Monitor Monitor for 24h (Delayed Sensitization) Check->Monitor No

Figure 1: Decision logic for emergency response. Note the critical checkpoint for persistent symptoms necessitating medical escalation.

Part 4: Handling, Storage & Stability

Expert Insight: The "Ethyl propanoate" tail is chemically distinct from the "Bromoquinoline" head. Storage conditions must satisfy the stability requirements of both.

  • The Ester (Hydrolysis Risk): Requires protection from atmospheric moisture.

  • The Bromide (Photolysis Risk): Aryl bromides can undergo homolytic cleavage under UV light, leading to degradation and color change (yellowing/browning).

Storage Protocol
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended for long-term storage.

  • Container: Amber glass vial with PTFE-lined cap (prevents leaching and light exposure).

Incompatible Materials
  • Strong Oxidizing Agents: Can react with the quinoline nitrogen (N-oxidation).

  • Strong Bases: Will hydrolyze the ethyl ester to the carboxylic acid (2-(3-bromoquinolin-6-yl)propanoic acid).

Part 5: Firefighting Measures

In the event of a fire, this compound presents specific chemical hazards due to its halogen and nitrogen content.

Hazard Class Combustion Products Action Required
Toxic Gases Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), Carbon Monoxide (CO).Use SCBA: Self-Contained Breathing Apparatus is mandatory. HBr is corrosive to lung tissue.
Extinguishing Media Dry Chemical, CO₂, Alcohol-resistant foam.[5][8]Do NOT use water jet: May spread the chemical if it has melted into a liquid phase.
Part 6: Synthesis & Application Context (Workflow)

This diagram illustrates the typical usage of the compound in a drug discovery setting, highlighting where safety checks must be integrated.

SynthesisWorkflow Stock Stock Compound (Stored at 4°C, Argon) Weighing Weighing (Fume Hood, Anti-static) Stock->Weighing Warm to RT Reaction Cross-Coupling (Suzuki/Heck) Weighing->Reaction Dissolve in Solvent Quench Workup (Neutralize Residues) Reaction->Quench Completion Quench->Reaction Organic Layer (Product) Waste Disposal (Halogenated Waste) Quench->Waste Aqueous Layer

Figure 2: Operational workflow. Note the "Warm to RT" step before opening to prevent condensation and ester hydrolysis.

Part 7: Ecological & Disposal Considerations

Environmental Fate:

  • Halogenated Organic: The presence of the bromine atom classifies this as Halogenated Solvent/Organic Waste . It must not be incinerated in standard boilers due to HBr formation.

  • Aquatic Toxicity: Quinoline derivatives are often toxic to aquatic life with long-lasting effects. Prevent entry into drains.[6][7][8]

Disposal Protocol:

  • Dissolve in a combustible solvent (e.g., acetone) if not already liquid.

  • Transfer to a container labeled "Halogenated Organic Waste" .

  • Dispose via a licensed chemical waste destruction plant equipped with scrubbers for acid gas (HBr/NOx).

References
  • ChemicalBook. (2024).[10] Ethyl 2-(3-bromoquinolin-6-yl)propanoate - CAS 1311992-92-3 Technical Data. Retrieved from

  • PubChem. (2024). 3-Bromoquinoline - Compound Summary & Safety Profile. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Quinoline Derivatives (Generic Class). Merck KGaA. Retrieved from

  • ECHA. (2024).[10] Guidance on the Application of the CLP Criteria - Halogenated Aromatics. European Chemicals Agency.[2] Retrieved from

Sources

Foundational

Thermodynamic stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate Executive Summary The journey of a drug candidate from discovery to a marketed pharmaceutical product is critically d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary

The journey of a drug candidate from discovery to a marketed pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone of safety, efficacy, and quality. Quinoline derivatives form a vital class of scaffolds in medicinal chemistry, valued for their broad therapeutic potential.[1][2] This technical guide provides a comprehensive framework for assessing the thermodynamic stability of a specific quinoline derivative, Ethyl 2-(3-bromoquinolin-6-yl)propanoate. We address researchers, scientists, and drug development professionals, offering a narrative that synthesizes molecular structure analysis, computational prediction, and rigorous experimental protocols. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).

Part 1: Molecular Profile and Predicted Stability Characteristics

Understanding the inherent stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate begins with a deconstruction of its molecular architecture. Each functional group contributes to the overall physicochemical behavior and presents potential liabilities under stress conditions.

Chemical Structure of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Figure 1. Chemical Structure of Ethyl 2-(3-bromoquinolin-6-yl)propanoate.

1.1 The Quinoline Core: The bicyclic aromatic quinoline system is electron-rich and constitutes the molecule's backbone. While its aromaticity confers significant stability, the nitrogen heteroatom and the fused ring system make it susceptible to specific degradation pathways. Quinolines can undergo oxidation and are often photosensitive, turning from colorless to yellow or brown upon exposure to light.[1][3][4]

1.2 The Bromo Substituent: Located at the 3-position, the bromine atom significantly influences the molecule's electronic properties. As a halogen, it is an electron-withdrawing group, which can impact the reactivity of the quinoline ring. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can affect drug-target binding and potentially the molecule's solid-state packing and stability.[5][6] The introduction of a bromine atom can enhance metabolic stability and efficacy compared to non-brominated analogs.[7][8]

1.3 The Ethyl Propanoate Side Chain: The ethyl propanoate group at the 6-position introduces the most probable site of hydrolytic instability. Ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[9][10] The rate of hydrolysis is a critical parameter for any ester-containing drug, as it directly impacts the drug's stability in aqueous formulations and in vivo.[11][12] Compared to amides, esters are generally more prone to hydrolysis because the carbonyl carbon is more electrophilic.[10]

Table 1: Summary of Predicted Stability Liabilities

Structural MoietyPotential Degradation PathwayInfluencing Factors
Quinoline CoreOxidation, PhotodegradationPresence of oxygen, UV/visible light, temperature
Ethyl PropanoateHydrolysispH (acid/base catalysis), temperature, water activity
Bromo SubstituentGenerally stabilizing, but potential for reductive dehalogenation under specific conditionsReducing agents, specific enzymes

Part 2: Computational Approaches to Stability Assessment

Before embarking on extensive laboratory work, computational modeling can provide valuable predictive insights into a molecule's stability.[13] These in silico methods help prioritize experimental resources and anticipate potential degradation pathways.

The workflow for computational stability assessment involves a multi-pronged approach, starting with the fundamental electronic properties of the molecule and extending to kinetic modeling of degradation reactions.

G cluster_0 Computational Stability Workflow mol_structure Input: 3D Molecular Structure dft Quantum Mechanics (DFT) - HOMO-LUMO Gap - Bond Dissociation Energies mol_structure->dft Electronic Properties qsar QSAR / Machine Learning - Predict Hydrolysis Rates - Photostability Prediction mol_structure->qsar Structure-Property Relationship output Output: Predicted Liabilities & Degradation Pathways dft->output aps Accelerated Predictive Stability (APS) - Modified Arrhenius Equation - Shelf-life Simulation qsar->aps qsar->output aps->output Kinetic Modeling

Caption: A workflow for in-silico stability prediction.

2.1 Quantum Mechanics: Density Functional Theory (DFT) calculations can determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability.[14][15] DFT can also be used to calculate bond dissociation energies, identifying the weakest bonds in the molecule that are most likely to cleave under thermal or photolytic stress.

2.2 Predictive Algorithms: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict stability parameters.[16][17] By comparing the molecule's structure to databases of compounds with known stability data, these tools can estimate rates of hydrolysis or susceptibility to oxidation. The Accelerated Stability Assessment Program (ASAP) uses a modified Arrhenius equation that incorporates humidity effects to predict shelf-life from a limited set of accelerated experimental data.[18]

Part 3: Experimental Determination of Thermodynamic Stability

Experimental testing is the definitive means of characterizing the stability of a drug substance. The following protocols are designed to provide a comprehensive profile of Ethyl 2-(3-bromoquinolin-6-yl)propanoate, in line with pharmaceutical industry standards.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and purity.[19][20][21]

Protocol 3.1.1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and assess the purity of the solid compound.

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Accurately weigh 2-5 mg of Ethyl 2-(3-bromoquinolin-6-yl)propanoate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 300 °C).

    • Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.

Protocol 3.1.2: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature and quantify the presence of residual solvents or water.

  • Methodology:

    • Calibrate the TGA instrument's balance using certified weights.

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).

    • Record the mass loss as a function of temperature. Significant weight loss events indicate decomposition or the loss of volatiles.

Table 2: Representative Data from Thermal Analysis

AnalysisParameterTypical ResultInterpretation
DSCMelting Point (Onset)e.g., 155 °CA sharp melt indicates high purity.
DSCEnthalpy of Fusion (ΔHfus)e.g., 25 kJ/molRelates to the energy of the crystal lattice.
TGAOnset of Decompositione.g., > 250 °CIndicates the upper limit of thermal stability.
TGAWeight Loss below 120 °Ce.g., < 0.5%Quantifies residual solvent or water content.
Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a critical tool in drug development.[22][23] They are designed to intentionally degrade the drug substance to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[24][25][26] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[27]

G cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions (ICH Q1A/Q1B) cluster_outputs Key Outputs api API Sample (Ethyl 2-(3-bromoquinolin-6-yl)propanoate) hydrolysis Hydrolysis (Acid & Base) api->hydrolysis oxidation Oxidation (e.g., H₂O₂) api->oxidation thermal Thermal (Dry Heat) api->thermal photo Photolytic (UV/Vis Light) api->photo analysis Analysis by Stability- Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathways Degradation Pathways analysis->pathways products Degradant Identification analysis->products method Method Validation analysis->method

Caption: Workflow for forced degradation studies.

Protocol 3.2.1: Hydrolytic Degradation

  • Objective: To assess stability against acid and base-catalyzed hydrolysis, primarily targeting the ester linkage.

  • Methodology:

    • Acid Hydrolysis: Prepare a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile) and treat with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).[3] Neutralize samples before analysis.

    • Base Hydrolysis: Repeat the procedure using 0.1 M NaOH. Due to the higher reactivity of esters under basic conditions, this may be conducted at room temperature.[3][11] Neutralize samples before analysis.

    • Neutral Hydrolysis: Repeat the procedure using purified water to serve as a control.

Protocol 3.2.2: Oxidative Degradation

  • Objective: To evaluate the susceptibility of the quinoline ring and other potential sites to oxidation.

  • Methodology:

    • Prepare a solution of the compound (1 mg/mL).

    • Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]

    • Incubate at room temperature, protected from light, and collect samples at various time points.

    • Analyze samples promptly.

Protocol 3.2.3: Thermal Degradation

  • Objective: To assess stability in the solid state under dry heat, distinct from the decomposition measured by TGA.

  • Methodology:

    • Place a thin layer of the solid compound in a vial.

    • Store in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Collect samples at various time points (e.g., 1, 3, 7, 14 days).

    • Dissolve the solid sample in a suitable solvent for analysis.

Protocol 3.2.4: Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light, as guided by ICH Q1B.[28][29]

  • Methodology:

    • Expose a solution and solid sample of the compound to a light source that provides a combination of UV and visible light.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[3][28]

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and storing it under the same temperature and humidity conditions.

    • Analyze the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.

Part 4: Elucidation of Degradation Pathways

Identifying the structures of major degradation products is crucial for understanding the molecule's liabilities and ensuring the safety of the drug product.[26] This is typically achieved using a stability-indicating high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS).

A probable degradation pathway for Ethyl 2-(3-bromoquinolin-6-yl)propanoate is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid.

G parent Ethyl 2-(3-bromoquinolin-6-yl)propanoate C₁₄H₁₂BrNO₂ degradant 2-(3-bromoquinolin-6-yl)propanoic acid C₁₂H₈BrNO₂ parent->degradant  Hydrolysis  (H₂O, H⁺ or OH⁻) ethanol Ethanol C₂H₅OH parent->ethanol

Caption: A potential hydrolytic degradation pathway.

Part 5: Conclusion and Implications for Drug Development

A thorough investigation into the thermodynamic stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate provides indispensable knowledge that directly informs critical decisions in the pharmaceutical development pipeline. The data generated from thermal analysis and forced degradation studies create a comprehensive stability profile, highlighting the molecule's intrinsic vulnerabilities.

The primary predicted liabilities—hydrolysis of the ethyl propanoate ester and potential photostability issues related to the quinoline core—must be addressed through strategic formulation and packaging. For instance, significant hydrolytic instability would preclude the development of an aqueous-based liquid formulation and would necessitate careful control of moisture content in solid dosage forms. Photostability concerns would mandate the use of light-protective primary packaging, such as amber vials or opaque blister packs.[26]

Ultimately, understanding the thermodynamic stability is not merely a regulatory hurdle but a fundamental component of rational drug design and development. It ensures the creation of a final drug product that is safe, effective, and maintains its quality throughout its intended shelf life.[24]

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press.
  • Andrade, B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • CD ComputaBio. (n.d.). Drug Stability Modeling Service. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • SGS. (n.d.). Forced Degradation Testing. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]

  • Li, Y., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology Letters. Available at: [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]

  • Foussard, J. N., et al. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research. Available at: [Link]

  • Committee for Proprietary Medicinal Products. (1998). Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • SPIE Digital Library. (2025). Stability testing and shelf life prediction of pharmaceutical drugs (clarithromycin) using machine learning. Available at: [Link]

  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • Singh, J. (2015). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Sciences and Research.
  • ACD/Labs. (2025). Making Accelerated Predictive Stability Studies Even Faster with Software. Available at: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules. Available at: [Link]

  • Impact Analytical. (n.d.). Thermal Analysis with Pharmaceutical Applications. Available at: [Link]

  • Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials.
  • The Journal of Chemical Physics. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing. Available at: [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Available at: [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available at: [Link]

  • Ajdarić, J. B., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Pharmaceutics. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Available at: [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Available at: [Link]

  • Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available at: [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Taylor & Francis Online. (2026). Key contemporary considerations for halogens in drug discovery. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • PubChem. (n.d.). Quinoline. National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

[1] Executive Summary & Strategic Analysis This technical guide details the procedure for the hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate to its corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

This technical guide details the procedure for the hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate to its corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic acid .[1] This transformation is a critical step in the synthesis of various pharmaceutical candidates, particularly BET bromodomain inhibitors and quinoline-based antimalarials.[1]

The "Amphoteric Trap"

The core challenge in this protocol is not the reaction itself, but the isolation. The product contains both a basic quinoline nitrogen and an acidic carboxylic acid.[1]

  • Quinoline Nitrogen (

    
    ):  The 3-bromo substituent is electron-withdrawing, significantly lowering the basicity of the ring nitrogen compared to unsubstituted quinoline (
    
    
    
    ).
  • Carboxylic Acid (

    
    ):  Typical for 
    
    
    
    -aryl propionic acids.[1]

Implication for Workup: If the workup pH is too low (< 2.0), the quinoline nitrogen protonates, forming a water-soluble cation. If the pH is too high (> 6.0), the carboxylic acid deprotonates, forming a water-soluble anion. Success depends on precise pH control to the isoelectric point (pI), typically between pH 4.0 and 5.0, to induce precipitation.

Reaction Mechanism & Workflow

The selected method utilizes Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water). LiOH is preferred over NaOH/KOH due to its milder nature and higher solubility in organic-rich mixtures, ensuring a homogeneous reaction that minimizes side reactions (e.g., nucleophilic attack on the 3-bromo position).

Graphviz Workflow Diagram

ReactionWorkflow Start Ethyl 2-(3-bromoquinolin-6-yl)propanoate Reagents LiOH (2.5 eq) + THF/MeOH/H2O (3:1:1) Start->Reagents Reaction Stir @ RT (2-4 h) Monitor via LCMS Reagents->Reaction Evap Evaporate Volatiles (THF/MeOH removal) Reaction->Evap AqWash Aq. Residue Wash (DCM Extraction of Impurities) Evap->AqWash Acidification Controlled Acidification (1M HCl to pH 4-5) AqWash->Acidification Aqueous Layer Precipitation Precipitate Formation (Isoelectric Point) Acidification->Precipitation Filter Filtration & Drying Precipitation->Filter

Caption: Step-by-step workflow emphasizing the critical phase separation and pH adjustment steps.

Materials & Equipment

Reagent / EquipmentSpecificationRole
Ethyl 2-(3-bromoquinolin-6-yl)propanoate >95% PuritySubstrate
Lithium Hydroxide Monohydrate Reagent GradeNucleophilic Base
THF (Tetrahydrofuran) HPLC Grade, StabilizedCo-solvent (Solubilizes ester)
Methanol HPLC GradeCo-solvent (Miscibility bridge)
1M HCl Standardized SolutionpH Adjustment
pH Meter / Strips 0.5 unit resolutionCritical Process Control

Detailed Experimental Protocol

Step 1: Saponification[3]
  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv) in a mixture of THF and Methanol (3:1 ratio). Ensure complete dissolution.

    • Note: The concentration should be approximately 0.1 M to 0.2 M.[1]

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (volume equal to Methanol).[1] Add this aqueous solution dropwise to the stirred organic solution.

    • Result: The final solvent ratio should be approx.[1] THF:MeOH:H₂O (3:1:1).

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .

    • Timecourse: Conversion is typically complete within 2–4 hours.[1]

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The starting material (

      
      ) should disappear, and the acid (polar, near baseline) should appear.
      
Step 2: Workup & Isolation (The Critical Phase)
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol.[1] Do not distill to dryness ; leave the aqueous residue.[1]

  • Impurity Wash (Optional but Recommended): Dilute the aqueous residue with water (approx. 5-10 mL per mmol substrate).[1] Extract once with a small volume of DCM or EtOAc to remove any unreacted neutral organic impurities.[1] Discard the organic layer.[1]

  • Controlled Acidification:

    • Place the aqueous layer (containing the carboxylate salt) in an ice bath.

    • Slowly add 1M HCl dropwise with continuous stirring.

    • Target pH: Monitor pH closely. As pH approaches 6, the solution may become cloudy. Continue adding HCl until pH 4.0 – 5.0 is reached.

    • Observation: A thick white or off-white precipitate should form.[1]

    • Caution: If you overshoot to pH 1-2, the precipitate may redissolve (formation of quinolinium hydrochloride salt). If this happens, back-titrate with 1M NaOH to pH 4.5.[1]

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize yield. Filter the solid using a sintered glass funnel.[1]

  • Washing: Wash the filter cake with cold water (2x) to remove residual Lithium salts, followed by a quick wash with a small amount of cold Et₂O (to remove trace water/organics).

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours.

Analytical Validation

TechniqueExpected Result
LCMS (ESI+) Mass peak

(1:1 Br isotope pattern).[1] Single peak purity >95%.[1][2][3]
¹H NMR (DMSO-d₆) Disappearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Appearance of broad singlet (12-14 ppm) for -COOH.[1]
Solubility Soluble in DMSO, MeOH.[1] Sparingly soluble in DCM.[1] Insoluble in Water (at pH 4-5).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation upon Acidification pH is too low (< 2) or too high (> 6).[1]Re-adjust pH to exactly 4.5 using a calibrated pH meter.
Oiling out instead of Solid Impurities or rapid acidification.[1]Decant water, dissolve oil in minimal MeOH, and slowly add water to reprecipitate.[1] Alternatively, scratch the flask wall to induce crystallization.
Low Yield Product lost in organic wash or water mother liquor.[1]Check the pH of the mother liquor.[1] If product is amphoteric, avoid excessive water volume.[1] Salting out (NaCl) can help.[1]
Incomplete Hydrolysis Steric hindrance or poor solubility.[1]Warm the reaction to 40°C. Ensure the mixture is homogeneous (add more MeOH if phase separation occurs).

References

  • General Quinoline Hydrolysis Conditions

    • Methodology adapted from standard saponification protocols for heterocyclic esters.[1]

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

  • pKa and Solubility Data

    • 3-Bromoquinoline pKa estim
    • PubChem.[1][4] (n.d.). 3-Bromoquinoline.[1][3][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Analogous Protocols

    • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. ePrints Soton. Retrieved from [Link]

Sources

Application

Suzuki coupling reaction conditions for 3-bromoquinoline esters

Application Note: Suzuki-Miyaura Coupling of 3-Bromoquinoline Esters Title: Precision Cross-Coupling of 3-Bromoquinoline Esters: Overcoming Electronic Deactivation and Hydrolytic Instability Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 3-Bromoquinoline Esters

Title: Precision Cross-Coupling of 3-Bromoquinoline Esters: Overcoming Electronic Deactivation and Hydrolytic Instability

Executive Summary & Strategic Importance

The 3-arylquinoline scaffold is a privileged pharmacophore in oncology (e.g., PI3K, EGFR, and HER-2 inhibitors) and infectious disease research. However, introducing aryl groups at the 3-position of quinoline via Suzuki-Miyaura coupling presents a distinct "double-edged" synthetic challenge:

  • Electronic Deactivation: Unlike the 2- or 4-positions, the 3-position is electronically deactivated (meta to the nitrogen), making the C-Br bond significantly less reactive toward oxidative addition.

  • Ester Lability: Many drug intermediates contain ester moieties (e.g., ethyl 3-bromoquinoline-4-carboxylate) that are prone to saponification (hydrolysis) under the standard aqueous basic conditions required for boronic acid activation.

This guide provides a scientifically grounded protocol to solve these issues, moving beyond "standard" conditions to high-fidelity catalytic systems that preserve ester functionality while forcing the difficult C3-arylation.

Mechanistic Considerations & Challenges

To optimize this reaction, one must understand the competing pathways in the catalytic cycle.

  • The Nitrogen Problem (Catalyst Poisoning): The quinoline nitrogen is a good ligand. It can displace phosphines on the Palladium (Pd) center, forming an inactive

    
     species, effectively halting the cycle. Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that sterically prevent N-coordination.
    
  • The Base Paradox: Strong bases (hydroxides, alkoxides) accelerate transmetallation but rapidly hydrolyze esters. Weak bases (bicarbonates) preserve esters but may be too slow for the deactivated 3-bromoquinoline. Solution: Use anhydrous phosphate bases or specialized organic-soluble silanolates.

Visualizing the Reaction Landscape

SuzukiMechanism Start 3-Bromoquinoline Ester (Substrate) OxAdd Oxidative Addition (Rate Limiting at C3) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)-L Pd0->OxAdd Complex_II Pd(II)-Ar-Br Complex OxAdd->Complex_II TransMet Transmetallation Complex_II->TransMet Poisoning SIDE REACTION: N-Coordination/Poisoning Complex_II->Poisoning Lack of steric bulk Boronate Aryl Boronic Acid/Ester Base Base Activation Boronate->Base Base->TransMet Activated Boronate Hydrolysis SIDE REACTION: Ester Hydrolysis Base->Hydrolysis Excess H2O/OH- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Arylquinoline Ester RedElim->Product

Caption: Catalytic cycle highlighting the critical risks of N-coordination (poisoning) and base-mediated ester hydrolysis.

Optimized Protocols

Two protocols are provided.[1][2][3][4][5][6] Method A is the robust "workhorse" for stable esters. Method B is the high-performance method for sensitive esters or unreactive substrates.

Method A: The "Workhorse" Protocol (Stable Esters)

Best for: t-Butyl esters, ortho-substituted esters, or when using reactive boronic acids.

  • Catalyst: Pd(dppf)Cl₂[3][7][8]·DCM (3-5 mol%)

    • Why: The ferrocene backbone prevents N-coordination better than PPh3, and it is air-stable.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

  • Temperature: 80–90 °C[3][9]

Step-by-Step:

  • Charge: To a reaction vial, add 3-bromoquinoline ester (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[3][7]·DCM (0.03 equiv).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or evacuate/backfill 3x).

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with Brine (to remove boronic salts), dry over MgSO₄, and concentrate.

Method B: The "Ester-Safe" Anhydrous Protocol (Sensitive Substrates)

Best for: Methyl/Ethyl esters, complex intermediates, or difficult couplings.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why: SPhos (Buchwald ligand) is extremely electron-rich (facilitating oxidative addition at the deactivated C3) and bulky (preventing N-poisoning).

  • Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv) OR TMSOK (Potassium trimethylsilanolate)

    • Why: Anhydrous phosphate is basic enough to activate the boronate but, in the absence of water, cannot hydrolyze the ester. TMSOK is soluble in organics and acts as a non-nucleophilic base.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Temperature: 80–100 °C

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalytic species.

  • Charge: Add 3-bromoquinoline ester (1.0 equiv), Boronic ester/acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add the pre-formed catalyst solution (or fresh solvent if catalyst was added as solid).

  • Reaction: Heat to 100 °C.

    • Note: If conversion is slow, add 1 drop of water (literally 10-20 µL) to "kickstart" the boronate activation without causing bulk hydrolysis.

  • Workup: Filter through a pad of Celite (to remove phosphate salts), rinse with EtOAc, and concentrate.

Optimization & Screening Data

When developing a new coupling, use this decision matrix to select conditions.

VariableStandard ConditionHigh-Performance ConditionRationale
Catalyst Pd(dppf)Cl₂Pd-SPhos or Pd-XPhos SPhos provides the electron density needed for the deactivated C3-Br bond.
Base Na₂CO₃ / K₂CO₃K₃PO₄ (anhydrous) or CsF Carbonates in water hydrolyze esters. Anhydrous phosphate or Fluoride avoids this.
Solvent Dioxane/H₂OToluene or THF (Anhydrous)Aprotic solvents prevent saponification. Toluene is excellent for SPhos systems.
Temp 90 °C60–100 °CSPhos often allows lower temperatures, preserving sensitive functional groups.

Comparative Yields (Literature Aggregated):

  • Pd(PPh3)4 / Na2CO3 (aq): 45-60% yield (Significant hydrolysis observed).

  • Pd(dppf)Cl2 / K2CO3 (aq): 75-85% yield (Moderate hydrolysis risk).

  • Pd-SPhos / K3PO4 (anhydrous):90-98% yield (Ester intact).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure or Catalyst poisoning.Switch to SPhos or XPhos ligand. Increase temp to 100°C.
Ester Hydrolysis Base is too strong or too much water.Switch to Anhydrous Method B . Use K₃PO₄ or CsF. Ensure solvent is dry.[9]
Dehalogenation (H-product) Protodebromination (Pd-H species formation).Use a strictly anhydrous solvent. Avoid alcoholic cosolvents (EtOH). Lower temperature.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly (O₂ promotes homocoupling). Add boronic acid slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(17), 2-18. Link

  • BenchChem Application Note. (2025). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Link(Note: Generalized reference for standard protocols).

Sources

Method

Functionalization of the bromine position in Ethyl 2-(3-bromoquinolin-6-yl)propanoate

This guide outlines the strategic functionalization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a high-value intermediate often encountered in the synthesis of BET bromodomain inhibitors and kinase modulators.[1] The c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic functionalization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a high-value intermediate often encountered in the synthesis of BET bromodomain inhibitors and kinase modulators.[1]

The core challenge with this substrate is chemoselectivity : activating the C3-Bromine (heteroaryl halide) while preserving the C6-Ester (labile aliphatic side chain). The 3-position of quinoline is electronically deactivated compared to the 2- or 4-positions, requiring specialized catalytic systems to overcome the energy barrier without resorting to conditions that degrade the ester.

Strategic Analysis: The Chemoselectivity Matrix

Before initiating wet chemistry, we must define the reactivity landscape. The quinoline nitrogen (N1) presents a "catalyst sink" risk, as it can coordinate to Palladium (Pd), arresting the catalytic cycle.

FeatureReactivity ProfileStrategic Implication
C3-Bromine

Heteroaryl Halide.[1] Bond strength is high; oxidative addition is the rate-limiting step.[1]
Requires electron-rich, bulky phosphine ligands (e.g., XPhos, substituted Biaryls) to facilitate oxidative addition.
C6-Ester Aliphatic Ethyl Ester.[1] Susceptible to hydrolysis (OH⁻/H₂O) and transesterification (RO⁻).Avoid: Strong alkoxide bases (NaOtBu, NaOMe) and high-temperature aqueous conditions. Prefer: Carbonate bases (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄).
N1-Nitrogen Lone pair donor.[1] Can form stable [Pd(L)₂Cl(Quinoline)] complexes.Use chelating ligands or high ligand-to-metal ratios to outcompete the quinoline nitrogen.[1]

Visualizing the Reaction Landscape

The following decision tree maps the optimal pathways for functionalizing this scaffold based on the desired outcome.

ReactionLandscape Start Ethyl 2-(3-bromoquinolin-6-yl)propanoate Decision Target Moiety? Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines/Amides) Decision->Buchwald C-N Bond Borylation Miyaura Borylation (Boronate Ester) Decision->Borylation Invert Polarity Cond_Suzuki Pd(dppf)Cl2 • DCM K3PO4, 1,4-Dioxane (Anhydrous) Suzuki->Cond_Suzuki Cond_Buchwald Pd2(dba)3 + Xantphos Cs2CO3, Toluene (No Alkoxides) Buchwald->Cond_Buchwald Cond_Boryl Pd(dppf)Cl2 B2pin2, KOAc DMSO, 80°C Borylation->Cond_Boryl

Figure 1: Strategic decision tree for C3-functionalization, prioritizing ester-compatible conditions.

Protocol 1: Ester-Safe Suzuki-Miyaura Coupling

Objective: Install aryl/heteroaryl groups at C3 without hydrolyzing the C6-ethyl ester. Critical Factor: Water management. Standard Suzuki conditions (aq. Na₂CO₃) often lead to ester hydrolysis (saponification). We utilize anhydrous phosphate bases .

Materials
  • Substrate: Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground, anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, anhydrous)[2]

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the substrate, boronic acid, K₃PO₄, and Pd catalyst.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Note: Do not use alcohols (MeOH/EtOH) to prevent transesterification.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H: ~308/310 pattern) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: K₃PO₄ is sufficiently basic to activate the boronic acid but has low solubility in organic solvents, creating a "heterogeneous base" system that minimizes ester contact with dissolved hydroxide equivalents [1].

Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Install an amine at C3. Critical Factor: Preventing N-coordination and avoiding alkoxide bases.[1] The quinoline nitrogen can poison Pd(0). We use Xantphos , a wide-bite-angle ligand that enforces reductive elimination and prevents catalyst resting states on the quinoline nitrogen.[1]

Materials
  • Substrate: Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Pre-Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5–10 mol%) or BrettPhos (for difficult amines)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

    • Warning: Do NOT use NaOtBu (Sodium tert-butoxide).[1] It will instantly transesterify or hydrolyze the ethyl ester.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology
  • Catalyst Activation: In a separate vial, mix Pd source and Ligand in a small amount of solvent and stir for 10 mins at RT to form the active catalytic species (L-Pd-0).

  • Assembly: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the pre-formed catalyst solution.[3]

  • Reaction: Heat to 100°C overnight under inert atmosphere.

    • Optimization: If conversion is low, increase temperature to 110°C. Cs₂CO₃ requires higher temperatures than alkoxides due to lower basicity/solubility.

  • Workup: Dilute with DCM, wash with water (quickly) and brine. Dry over Na₂SO₄.[4]

  • Purification: Amine products on quinolines can streak on silica. Add 1% Triethylamine to your eluent system.

Protocol 3: Miyaura Borylation (The Pivot)

Objective: Convert the C3-Bromide into a C3-Boronate Ester (Bpin). This inverts the reactivity, turning the electrophile into a nucleophile for subsequent couplings with other halides.

Materials
  • Substrate: Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

    • Note: KOAc is mild and will not touch the ester.

  • Solvent: DMSO (dry) or 1,4-Dioxane[1]

Step-by-Step Methodology
  • Assembly: Combine all solids in a reaction vessel.

  • Solvation: Add DMSO (0.15 M). DMSO accelerates this reaction significantly compared to dioxane.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Caution: Do not overheat (>100°C) or extend time unnecessarily, as protodeboronation (loss of the boron group) can occur at the C3 position.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMSO.

  • Storage: The resulting boronate ester is stable but should be stored at 4°C.

Mechanistic Insight: The N-Coordination Trap

Understanding why reactions fail is as important as knowing how to run them. In quinolines, the Nitrogen lone pair competes with the phosphine ligand for the Palladium center.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Trap DEAD END: N-Coordination Complex (Catalyst Poisoning) OxAdd->Trap Low Ligand Conc. or Non-Bulky Ligand Prod Product Formation OxAdd->Prod Bulky Ligand (Xantphos) prevents N-binding

Figure 2: The catalyst poisoning mechanism. Using bulky ligands (Xantphos, BrettPhos) sterically hinders the Pd from binding to the Quinoline Nitrogen, forcing the cycle toward product formation [2].

References

  • Suzuki-Miyaura Coupling with Base-Sensitive Esters

    • Optimization of Suzuki-Miyaura coupling for ester-containing substrates often utilizes anhydrous phosphate or carbonate bases to prevent saponification.[1]

    • Source:

  • Buchwald-Hartwig Amination of Quinolines

    • Detailed protocols for C-N coupling on heteroaryl halides using Pd-catalysis, highlighting ligand effects on N-containing heterocycles.
    • Source: [1]

  • Miyaura Borylation Protocols

    • Standard procedures for converting aryl bromides to boron
    • Source: [1]

Sources

Application

Application Note: Scalable Synthetic Routes for Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Topic: Scalable synthetic routes for Ethyl 2-(3-bromoquinolin-6-yl)propanoate Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthetic routes for Ethyl 2-(3-bromoquinolin-6-yl)propanoate Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3) is a critical intermediate in the synthesis of advanced medicinal pharmacophores, particularly BET bromodomain inhibitors and other quinoline-based therapeutics. Its structural complexity lies in the orthogonal functionalization of the quinoline core: a reactive ester side chain at position 6 and a chemically distinct bromine handle at position 3, reserved for late-stage cross-coupling.

This guide outlines two high-fidelity synthetic routes designed for scalability, operational safety, and regiochemical integrity.

  • Route A (Convergent): A chemoselective Palladium-catalyzed Reformatsky-Negishi cross-coupling. This is the preferred route for scale-up due to its avoidance of cryogenic conditions and high functional group tolerance.

  • Route B (Linear): A Horner-Wadsworth-Emmons (HWE) olefination followed by a selective conjugate reduction. This route utilizes the commercially available 3-bromoquinoline-6-carbaldehyde.

Retrosynthetic Analysis & Strategy

The primary challenge is preserving the C3-Bromine bond while installing the propanoate side chain at C6. Standard hydrogenation techniques (H₂/Pd-C) pose a high risk of hydrogenolysis (de-bromination). Therefore, our strategies prioritize chemoselectivity.

Retrosynthesis Target Target: Ethyl 2-(3-bromoquinolin-6-yl)propanoate RouteA_Inter Route A: Cross-Coupling (Reformatsky-Negishi) Target->RouteA_Inter C-C Bond Formation RouteB_Inter Route B: HWE Olefination + Selective Reduction Target->RouteB_Inter FGI (Red/Ox) SM_A1 3-Bromo-6-iodoquinoline RouteA_Inter->SM_A1 SM_A2 Ethyl 2-bromopropionate + Zn Dust RouteA_Inter->SM_A2 SM_B1 3-Bromoquinoline-6-carbaldehyde RouteB_Inter->SM_B1 SM_B2 Triethyl 2-phosphonopropionate RouteB_Inter->SM_B2

Figure 1: Retrosynthetic disconnection showing the Convergent (A) and Linear (B) strategies.

Route A: Chemoselective Reformatsky-Negishi Coupling (Preferred)

This route exploits the significant reactivity difference between the C6-Iodo and C3-Bromo substituents. By generating a zinc enolate (Reformatsky reagent) from ethyl 2-bromopropionate, we can effect a Negishi-type coupling at the C6-position without disturbing the C3-Bromine.

Mechanism: The Pd(0) catalyst undergoes rapid oxidative addition into the weaker C-I bond (Bond Dissociation Energy ~65 kcal/mol) compared to the stronger C-Br bond (~81 kcal/mol).

Materials
  • Substrate: 3-Bromo-6-iodoquinoline (1.0 equiv)

  • Reagent: Ethyl 2-bromopropionate (1.5 equiv)

  • Metal Source: Activated Zinc dust (2.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/Xantphos for challenging substrates.

  • Solvent: THF (anhydrous).[1]

Protocol
  • Zinc Activation:

    • In a dry 3-neck reactor under N₂, suspend Zinc dust (2.0 equiv) in THF.

    • Add TMSCl (0.05 equiv) and 1,2-dibromoethane (0.05 equiv) to activate the surface. Stir at 40°C for 15 mins.

  • Reformatsky Reagent Formation:

    • Cool the suspension to 0°C.

    • Add Ethyl 2-bromopropionate (1.5 equiv) dropwise. The exotherm indicates reagent formation.

    • Stir at RT for 30 mins to ensure complete formation of the zinc enolate.

  • Cross-Coupling:

    • In a separate vessel, dissolve 3-bromo-6-iodoquinoline (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv) in THF.

    • Transfer the Reformatsky reagent solution (supernatant) via cannula into the quinoline/catalyst solution.

    • Critical Control Point: Maintain temperature at 50-60°C. Do not exceed 70°C to prevent oxidative addition into the C3-Br bond.

    • Monitor by HPLC.[2] The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc).[2][3][4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][5]

  • Purification:

    • Recrystallization from Heptane/EtOAc is often sufficient. If necessary, silica gel chromatography (Hexane:EtOAc 8:2).

Why this works: The "Reformatsky-Negishi" protocol avoids the use of strong bases like LiHMDS (required for standard alpha-arylation), making it safer for large-scale reactors and compatible with the sensitive quinoline ring.

Route B: HWE Olefination & Selective Reduction

This route is ideal when 3-bromoquinoline-6-carbaldehyde is the available starting material. The key challenge here is Step 2: reducing the conjugated alkene without removing the bromine.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

Reaction: Aldehyde + Triethyl 2-phosphonopropionate → Alpha,beta-unsaturated ester

  • Setup: Charge a reactor with NaH (60% dispersion, 1.2 equiv) and anhydrous THF under N₂. Cool to 0°C.[1][2][4]

  • Phosphonate Addition: Add Triethyl 2-phosphonopropionate (1.2 equiv) dropwise. Stir 30 mins until H₂ evolution ceases.

  • Substrate Addition: Add solution of 3-bromoquinoline-6-carbaldehyde (1.0 equiv) in THF.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Yields are typically >90%.[1]

Step 2: Chemoselective Conjugate Reduction

Challenge: Standard H₂/Pd will debrominate the C3 position. Solution: Use Sodium Borohydride (NaBH₄) with Copper(I) Chloride (CuCl) or Wilkinson's Catalyst .

Protocol (NaBH₄/CuCl Method):

  • Dissolve the unsaturated ester (from Step 1) in MeOH/THF (1:1).

  • Add CuCl (1.0 equiv) and cool to 0°C. Note: Stoichiometric CuCl ensures rapid complexation and prevents over-reduction.

  • Add NaBH₄ (4.0 equiv) portion-wise over 1 hour. The mixture will turn black/brown.

  • Mechanism: In situ generation of Copper Hydride (CuH) species, which specifically reduces electron-deficient alkenes (conjugate reduction) and is inert toward aryl bromides.

  • QC Check: Monitor disappearance of the alkene protons (δ 6.5-7.5 ppm) via ¹H-NMR. Ensure the C3-H singlet (δ ~8.8 ppm) remains intact.

Analytical Specifications & QC

For the final product, the following specifications must be met to ensure suitability for downstream drug development.

Test ParameterMethodSpecification
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)≥ 98.0%
Identity ¹H-NMR (CDCl₃)Conforms to structure; Propanoate CH₃ doublet at ~1.5 ppm
Bromine Content Elemental Analysis / MSPresence of Br isotopes (M, M+2)
Residual Solvent GC-HS< 5000 ppm (Class 3)
Palladium ICP-MS< 10 ppm (if Route A used)

Key NMR Diagnostic:

  • C3-H: Singlet at ~8.8 - 9.0 ppm (characteristic of 3-bromoquinoline).

  • Propanoate CH: Quartet at ~3.8 ppm (alpha-proton).

  • Propanoate CH3: Doublet at ~1.5 ppm.

Process Safety & Scalability

SafetyWorkflow Exotherm Exotherm Control (Zn Activation & Enolate Formation) Solvent Solvent Handling (Peroxide-free THF) Exotherm->Solvent Quench Quench Protocol (H2 Evolution risk with NaBH4/NaH) Solvent->Quench Waste Waste Disposal (Heavy Metals: Cu, Pd, Zn) Quench->Waste

Figure 2: Critical safety nodes for the described protocols.

  • Organozinc Reagents (Route A): While less pyrophoric than organolithiums, Reformatsky reagents are moisture sensitive. Reactor inertization is mandatory.

  • Hydrogen Gas (Route B - Step 1): The HWE reaction generates H₂ gas upon deprotonation. Ensure adequate venting.

  • Metal Scavenging: For GMP applications, residual Pd (Route A) or Cu (Route B) must be removed using scavengers like SiliaMetS® Thiol or equivalent during the workup phase.

References

  • Reformatsky-Negishi Coupling: Hama, T., & Hartwig, J. F. (2008).[6] Palladium-Catalyzed α-Arylation of Esters and Amides with Aryl Halides. Organic Letters, 10(15), 1549–1552. Link

  • Selective Reduction (CuH): Dhillon, R. S., et al. (1994). Selective reduction of α,β-unsaturated esters using NaBH4/CuCl system. Tetrahedron Letters, 35(52), 9601-9604.
  • Quinoline Synthesis Review: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.
  • Starting Material (3-bromoquinoline-6-carbaldehyde): Sigma-Aldrich Product 860757. Link

  • Alpha-Arylation Review: Bellina, F., & Rossi, R. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds. Chemical Reviews, 110(2), 1082–1146.

Sources

Method

Microwave-assisted synthesis of quinoline propanoate derivatives

Application Note: Microwave-Assisted Synthesis of Quinoline Propanoate Derivatives Executive Summary This guide details the microwave-assisted synthesis (MW) of quinoline propanoate derivatives—a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinoline Propanoate Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MW) of quinoline propanoate derivatives—a critical scaffold in medicinal chemistry known for antimalarial, antibacterial, and anticancer activities. Unlike conventional thermal heating, which relies on conductive heat transfer and often requires hours of reflux, microwave irradiation utilizes dipolar polarization and ionic conduction to achieve volumetric heating.[1] This protocol reduces reaction times from 4–12 hours to 10–20 minutes, significantly suppresses side reactions, and improves yield.

Key Application: Rapid generation of ethyl 3-(substituted-quinolinyl)propanoate libraries for SAR (Structure-Activity Relationship) profiling.

Mechanistic Insight: Why Microwave?

To ensure reproducibility, researchers must understand the physical basis of the method. Microwave synthesis is not merely "faster heating"; it is a different mode of energy transfer.[1][2][3]

  • Dipolar Polarization: The polar solvent (e.g., Ethanol, DMF) and polar reactants (e.g., 2-aminoaryl ketones) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment creates internal heat instantly.

  • Selective Heating: In the synthesis of quinoline propanoates, the polar transition state is often more polar than the ground state. According to the Hammond postulate , the transition state is stabilized by the specific microwave effect, lowering the activation energy (

    
    ).
    
Figure 1: Mechanistic Pathway of MW Heating

MW_Mechanism Microwaves Microwave Irradiation (2.45 GHz) Dipoles Dipolar Molecules (Solvent/Reactants) Microwaves->Dipoles Electric Field Interaction Rotation Rapid Molecular Rotation/Friction Dipoles->Rotation Alignment Lag Heating Volumetric Internal Heating Rotation->Heating Dissipation Reaction Accelerated Condensation Heating->Reaction Lowered Ea

Caption: Kinetic energy transfer pathway via dipolar polarization leading to accelerated reaction rates.

Experimental Protocols

Two distinct protocols are provided:

  • Protocol A: The robust Friedländer Annulation (Standard).

  • Protocol B: A Green, Solvent-Free approach using solid support.

Protocol A: Friedländer Synthesis of Ethyl 3-(2-methylquinolin-4-yl)propanoate

This method utilizes the condensation of 2-aminoacetophenone with ethyl levulinate. Ethyl levulinate acts as the carbonyl component providing the propanoate side chain.

Reagents:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl levulinate (1.2 mmol)

  • Catalyst: Sulfamic acid (10 mol%) or p-Toluenesulfonic acid (p-TSA)

  • Solvent: Ethanol (2 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 2-aminoacetophenone (135 mg) and ethyl levulinate (173 mg) in 2 mL of absolute ethanol.

  • Catalyst Addition: Add sulfamic acid (10 mg). Cap the vial with a PTFE-coated septum.[4]

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[2]

  • Workup: Cool the mixture to 50°C using compressed air (integrated in most reactors). Pour the reaction mixture into crushed ice (10 g).

  • Isolation: Neutralize with saturated

    
     solution. The solid product will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water (9:1).
    

Validation Metrics:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product

    
     ~0.6 (Reactant amine 
    
    
    
    ~0.4).
  • Yield Expectation: 85–92%.

Protocol B: Solvent-Free Synthesis on Basic Alumina (Green Chemistry)

Ideal for scaling up without generating solvent waste.

Reagents:

  • 2-Aminobenzophenone derivatives (1.0 mmol)

  • Ethyl levulinate (1.2 mmol)

  • Solid Support: Basic Alumina (

    
    , activity I)
    

Step-by-Step Methodology:

  • Adsorption: Mix the reactants in a small beaker with a minimum amount of dichloromethane (DCM) to ensure homogeneity. Add 1.0 g of Basic Alumina. Stir until the solvent evaporates (or use a rotavap), leaving a dry, free-flowing powder.

  • Irradiation: Transfer the powder into a microwave vial (open vessel mode or loosely capped to allow moisture escape if not using a pressurized system).

    • Power: Constant Power Mode (300 W) - Note: Without solvent, temperature control is difficult; pulsed irradiation (1 min on, 1 min off) is recommended to prevent charring.

    • Total Time: 4–6 minutes.

  • Extraction: Cool the alumina. Add 10 mL hot ethanol to desorb the product. Filter to remove the alumina.

  • Purification: Evaporate the ethanol to obtain the crude product.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on substrate sensitivity and available equipment.

Figure 2: Synthesis Decision Matrix

Workflow Start Start: Select Substrate CheckSol Is Substrate Acid Sensitive? Start->CheckSol ProtA Protocol A: Ethanol/p-TSA (Standard Friedländer) CheckSol->ProtA No ProtB Protocol B: Solvent-Free (Basic Alumina) CheckSol->ProtB Yes MW_Step Microwave Irradiation (140°C / 10-15 min) ProtA->MW_Step ProtB->MW_Step Workup Ice-Water Quench & Neutralization MW_Step->Workup Analysis NMR / LC-MS Validation Workup->Analysis

Caption: Decision tree for selecting the optimal microwave synthesis route.

Data Analysis & Troubleshooting

Table 1: Comparative Efficiency (Conventional vs. Microwave)
ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)
Temperature 80°C (Ethanol reflux)140°C (Superheated)
Time 6–12 Hours10–20 Minutes
Yield 65–75%85–94%
Purity (LC-MS) 85% (requires chromatography)>95% (often requires only recrystallization)
Energy Usage High (continuous heating)Low (targeted energy)
Troubleshooting Guide (Self-Validating Steps)
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Inefficient coupling of microwave energy due to non-polar solvent.[5]

    • Solution: Add a "doping" agent. Add 0.5 mL of Ionic Liquid ([bmim]

      
      ) or simply use Ethanol as a co-solvent. Ethanol has a high loss tangent (tan δ) , ensuring efficient heating [1].
      
  • Problem: Vial Over-pressurization.

    • Cause: Decomposition of reactants (decarboxylation).

    • Solution: Reduce temperature to 120°C and extend time by 5 minutes. Ensure the headspace ratio in the vial is at least 50%.

  • Validation Check:

    • 1H NMR (CDCl3): Look for the disappearance of the amine protons (

      
      , broad singlet ~4.0-6.0 ppm). Confirm the presence of the propanoate ethyl group: a triplet at ~1.2 ppm and a quartet at ~4.1 ppm. The methylene protons of the propanoate chain usually appear as two triplets around 2.6–3.2 ppm.
      

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW mechanism).
  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Retrieved from [Link]

  • RSC Advances. (2014). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 2-(3-bromoquinolin-6-yl)propanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 2-(3-bromoquinolin-6-yl)propanoate . Due to its specific structural features—a rigid bromoquinoline core paired with a lipophilic ethyl ester moiety—this compound exhibits a high partition coefficient (LogP) and notoriously poor aqueous solubility.

Our troubleshooting protocols are built on the principles of thermodynamic causality and self-validating methodologies to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Physicochemical Profiling & Causality of Precipitation

Understanding why a compound precipitates is the first step to preventing it. Ethyl 2-(3-bromoquinolin-6-yl)propanoate lacks sufficient hydrogen-bond donors, restricting its ability to interact favorably with water molecules.

When transitioning this compound from a highly polar aprotic solvent (like DMSO) into an aqueous biological buffer, the sudden shift in the dielectric constant induces a hydrophobic collapse . The molecules self-associate to minimize their exposed surface area to water, leading to rapid aggregation and visible precipitation 1[1]. Furthermore, maintaining the delicate interplay between solubility and permeability is critical for complex heterocyclic compounds to ensure accurate assay readouts 2[2].

Quantitative Data Summary: Solvent Parameters & Tolerances
ParameterRecommended LimitMechanistic Rationale
Max DMSO Stock Concentration 10 mMPrevents supersaturation and spontaneous crystallization during storage.
Final DMSO in Cell Assays ≤ 0.5%Minimizes cytotoxicity and off-target solvent effects on lipid bilayers3[3].
Final DMSO in In Vivo Assays ≤ 2.0%Reduces injection site toxicity and systemic solvent interference3[3].
Stock Storage Temperature -80°CHalts thermal degradation and minimizes atmospheric moisture absorption 4[4].

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Ethyl 2-(3-bromoquinolin-6-yl)propanoate precipitate immediately upon addition to my cell culture medium? Causality: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded. This creates a zone of localized supersaturation, causing the drug to exceed its solubility limit and "crush out" into insoluble micro-crystals. Resolution: Never dilute directly from a 10 mM stock into an aqueous buffer. Perform serial dilutions in 100% DMSO first. By adding a highly diluted DMSO stock to the aqueous medium, you prevent localized supersaturation 5[5].

Q2: My DMSO stock solution shows visible particles after a freeze-thaw cycle. How can I recover it? Causality: DMSO is highly hygroscopic. During repeated freeze-thaw cycles, it absorbs atmospheric moisture. Even a 2-5% water contamination in the DMSO stock dramatically lowers the solubility threshold of lipophilic bromoquinoline derivatives, forcing precipitation6[6]. Resolution: Gently warm the solution to 37°C in a water bath and sonicate for 5 minutes to redissolve the compound. To prevent recurrence, aliquot fresh stocks into single-use tubes and store them at -80°C4[4].

Q3: Can I store diluted aqueous working solutions of this compound for multi-day assays? Causality: No. Aqueous solutions of hydrophobic compounds are thermodynamically unstable and will undergo Ostwald ripening over time, leading to delayed precipitation. Additionally, the ethyl ester group is susceptible to slow hydrolysis in aqueous buffers (especially at non-neutral pH). Resolution: Always prepare fresh working solutions immediately before the assay 4[4].

Q4: What formulation strategies can I use for in vivo dosing where DMSO must be minimized? Causality: High DMSO concentrations are toxic in vivo. To bypass this, you must mask the compound's hydrophobicity. Resolution: Use complexation agents like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic bromoquinoline core fits into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 7[7].

G DMSO_Stock Compound in DMSO Aqueous_Buffer Direct Aqueous Addition (High Water Content) DMSO_Stock->Aqueous_Buffer Hydrophobic_Collapse Hydrophobic Collapse & Aggregation Aqueous_Buffer->Hydrophobic_Collapse Formulation Addition of HP-β-CD or Co-solvents Aqueous_Buffer->Formulation Formulation Strategy Precipitate Insoluble Precipitate Hydrophobic_Collapse->Precipitate Inclusion Inclusion Complex / Micelle Formation Formulation->Inclusion Soluble Stable Aqueous Solution Inclusion->Soluble

Mechanistic pathway of aqueous precipitation and cyclodextrin-mediated solubilization.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating Soluble Stock & Working Solution

This protocol utilizes an intermediate DMSO dilution step to prevent localized supersaturation, ensuring the compound remains soluble during in vitro assays.

  • Gravimetric Analysis: Accurately weigh Ethyl 2-(3-bromoquinolin-6-yl)propanoate using a calibrated analytical balance.

  • Primary Solubilization: Add high-purity, anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. If necessary, sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Aliquoting: Divide the 10 mM stock into 10-20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes to prevent hygroscopic water uptake. Store at -80°C.

  • Intermediate Serial Dilution: Thaw a single aliquot. Perform all required serial dilutions in 100% anhydrous DMSO to reach a concentration 200x higher than your target assay concentration.

  • Aqueous Transfer: Rapidly inject the DMSO-diluted compound into the pre-warmed (37°C) aqueous assay medium while vortexing gently. This ensures the final DMSO concentration remains ≤ 0.5%.

  • Self-Validation Check: Inspect the final aqueous dilution under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals or cloudy emulsions validates successful solubilization.

G Start Weigh Solid Compound DMSO Dissolve in 100% Anhydrous DMSO (Stock: 10 mM) Start->DMSO Aliquot Aliquot & Store at -80°C DMSO->Aliquot Dilution Serial Dilution in 100% DMSO Aliquot->Dilution Thaw single use Aqueous Add to Aqueous Medium (Final DMSO ≤ 0.5%) Dilution->Aqueous 1:200 dilution Assay Microscopic Validation & Immediate Assay Use Aqueous->Assay

Workflow for preparing Ethyl 2-(3-bromoquinolin-6-yl)propanoate to prevent precipitation.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

For animal models where DMSO must be kept ≤ 2.0%.

  • Prepare Excipient: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline or PBS.

  • Initial Solubilization: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).

  • Complexation: Add the DMSO stock dropwise to the 20% HP-β-CD solution while subjecting the mixture to continuous vortexing or magnetic stirring. Keep the final DMSO concentration ≤ 2.0%.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature to drive the lipophilic bromoquinoline core into the cyclodextrin cavities.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity, and the dose must be lowered or the HP-β-CD percentage increased.

References
  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL: 1

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press (gsconlinepress.com) URL: 7

  • Title: How to prevent GSK-5498A precipitation from DMSO stock Source: BenchChem (benchchem.com) URL: 4

  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem (benchchem.com) URL: 3

  • Title: FAQs on Inhibitor Preparation Source: Sigma-Aldrich (sigmaaldrich.com) URL: 5

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate (researchgate.net) URL: 6

  • Title: Chamelogk: A Chromatographic Chameleonicity Quantifier to Design Orally Bioavailable Beyond-Rule-of-5 Drugs Source: UniTo (unito.it) URL: 2

Sources

Optimization

Minimizing side reactions during 3-bromoquinoline ester functionalization

Technical Support Center: 3-Bromoquinoline Ester Functionalization Ticket ID: #BQ-304-FUNC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1] Executive Summary Functionalizing 3-bromoqui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromoquinoline Ester Functionalization

Ticket ID: #BQ-304-FUNC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary

Functionalizing 3-bromoquinoline in the presence of ester groups (either on the quinoline ring or the coupling partner) presents a classic chemoselectivity paradox. The electron-deficient quinoline ring makes the C3-position resistant to nucleophilic aromatic substitution (


) but highly susceptible to metal-halogen exchange and Palladium-catalyzed cross-coupling.[1]

However, two dominant failure modes exist:

  • The "Halogen Dance" (Migration): Under lithiation conditions, the kinetic 3-lithio species rearranges to the thermodynamically stable 4-lithio species.[1][2]

  • Nucleophilic Collapse: Standard organolithiums (

    
    -BuLi) attack ester moieties faster than the halogen exchange occurs.[1]
    

This guide provides the protocols to bypass these thermodynamic traps using Turbo-Grignard technology and Ligand-Controlled Pd-Catalysis .[1]

Module 1: Metal-Halogen Exchange (The Cryogenic Challenge)

The Core Problem: Using


-Butyllithium (

-BuLi) for bromine-lithium exchange is the standard error.[1]

-BuLi is a powerful nucleophile that will attack the ester carbonyl (forming a ketone/alcohol) before effecting the exchange. Furthermore, even if the exchange works, the resulting 3-lithioquinoline is unstable above -78°C and undergoes the "Halogen Dance," migrating the metal to the C4 position.

The Solution: Knochel’s Turbo-Grignard (


) 
The complexation of LiCl breaks magnesium aggregates, creating a reactive "ate" complex that performs Br-Mg exchange at higher temperatures (-15°C to 0°C) without attacking esters.[1]
Visualizing the Failure Mode: The Halogen Dance

The diagram below illustrates why standard lithiation fails. The base deprotonates C4, leading to a migration of the metal.

HalogenDance cluster_warning CRITICAL FAILURE PATH Start 3-Bromoquinoline Step1 Kinetic Product (3-Lithioquinoline) Start->Step1 Li-Hal Exchange (-78°C) Step2 Halogen Dance (Migration to C4) Step1->Step2 Temp > -60°C or Slow Quench Final Thermodynamic Product (4-Lithioquinoline) Step2->Final Equilibrium Shift

Caption: The "Halogen Dance" mechanism where the metal center migrates from C3 to C4 driven by thermodynamic stability, resulting in regiochemical impurities.

Protocol: Ester-Compatible Exchange via Turbo-Grignard

Objective: Convert 3-bromoquinoline to a nucleophile and trap with an electrophile (e.g., aldehyde) without damaging an ethyl ester group at C6.[1]

Reagents:

  • Substrate: 3-Bromoquinoline-6-carboxylic acid ethyl ester (1.0 equiv)[1]

  • Reagent:

    
     (1.1 equiv, ~1.3 M in THF)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a 3-neck flask under Argon. Charge with substrate and THF (0.5 M concentration).[1]

  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Do not cool to -78°C; the exchange rate of Mg is slower than Li and requires this "warm" cryogenic temp.

  • Exchange: Add

    
     dropwise over 5 minutes.
    
  • Incubation: Stir at -15°C for 30–45 minutes. Monitor conversion by GC-MS (quench a micro-aliquot with MeOD; look for deuterated product).

  • Trapping: Add the electrophile (e.g., benzaldehyde) slowly.[1]

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add sat.

    
    .[1]
    

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Core Problem:

  • N-Poisoning: The quinoline nitrogen lone pair binds tightly to Pd(II), shutting down the catalytic cycle.[1]

  • Protodehalogenation: The oxidative addition complex (

    
    ) is prone to picking up a proton from moisture, yielding the hydro-dehalogenated byproduct (quinoline) instead of the coupled product.[1]
    
  • Ester Hydrolysis: Standard Suzuki bases (

    
    , 
    
    
    
    ) in aqueous media will saponify esters.[1]

The Solution: Anhydrous Base Systems & Bulky Ligands Use weak, anhydrous bases (


 or 

) and bulky phosphine ligands (XPhos, SPhos) that sterically prevent the quinoline nitrogen from coordinating to the Palladium center.
Data Summary: Optimization Parameters
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Catalyst/Ligand


+ XPhos
or

XPhos creates a steric shell preventing N-poisoning.[1]
Base

(aq)

(solid/anhydrous)
Prevents ester hydrolysis;

is basic enough for boronic acids but mild on esters.[1]
Solvent DMF/Water1,4-Dioxane or Toluene Non-polar solvents minimize protodehalogenation.[1]
Temperature 100°C+80°C Lower thermal stress reduces ester cleavage.[1]
Troubleshooting Workflow: Low Yields

Troubleshooting Start Issue: Low Yield in Suzuki Coupling Check1 Is the Starting Material Consumed? Start->Check1 Check3 Is the Byproduct 'Des-Bromo' Quinoline? Check1->Check3 Yes Action1 Increase Temp or Switch to XPhos Pd G3 Check1->Action1 No (SM remains) Check2 Is the Ester Intact? Action2 Switch to Anhydrous K3PO4 Remove Water Check2->Action2 No (Acid formed) Check3->Check2 No (Complex Mix) Action3 Dry Solvents (Karl Fischer <100ppm) Increase Boronic Acid Equiv Check3->Action3 Yes (Protodehalogenation)

Caption: Diagnostic logic for resolving yield issues in Pd-catalyzed cross-coupling of 3-bromoquinoline esters.

Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyllithium if I lower the temperature to -100°C? A: Technically yes, but it is high-risk.[1] Even at -100°C, the nucleophilic attack on the ester can compete with the Li-Hal exchange. Furthermore, the solubility of 3-bromoquinoline decreases significantly at this temperature, leading to heterogeneous mixtures and inconsistent lithiation. The Turbo-Grignard method at -15°C is thermodynamically safer and operationally easier.[1]

Q2: My Suzuki coupling stalls at 50% conversion. Adding more catalyst doesn't help. A: This is classic "Catalyst Poisoning." The product (a functionalized quinoline) might be a better ligand for Pd than your starting material.

  • Fix: Switch to a pre-catalyst system like XPhos Pd G3 or SPhos Pd G3 .[1] These precatalysts activate rapidly and the bulky biaryl ligand prevents the quinoline nitrogen from shutting down the metal center.

Q3: How do I remove the residual palladium from my product? The quinoline nitrogen holds onto it. A: Quinolines are notorious Pd-scavengers.[1] Standard silica filtration is often insufficient.[1]

  • Protocol: Treat your organic phase with a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours at 40°C before final filtration.[1] Alternatively, wash the organic layer with 10% aqueous L-Cysteine.

References

  • Knochel, P., et al. (2004).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. [1]

  • BenchChem. (2025).[1][3] "Reactivity of 3-Bromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions." Technical Guide.

  • Bunnett, J. F. (1971).[1][4] "The Base-Catalyzed Halogen Dance Peaction." Accounts of Chemical Research.

  • Sigma-Aldrich. "TurboGrignard Reagents: Selective Metalation and Additions."[1] Technical Bulletin.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) [1].

This guide abandons rigid templates in favor of a causality-driven approach. We will explore the physicochemical rationale behind solvent selection, provide self-validating experimental protocols, and address complex troubleshooting scenarios through targeted FAQs.

Physicochemical Rationale & Solvent Causality

To purify a molecule effectively, one must first deconstruct its structural properties. Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a unique solubility profile driven by three distinct functional groups:

  • Quinoline Core: Contains a weakly basic nitrogen (pKa ~4.9) that imparts moderate polarity and allows the molecule to dissolve readily in hot organic solvents[2].

  • Bromine Substituent (C3): A heavy, highly lipophilic halogen that increases the overall molecular weight and crystal lattice energy, making the compound highly insoluble in cold, non-polar aliphatic hydrocarbons (like hexane or heptane).

  • Ethyl Propanoate Side Chain (C6): An ester group that introduces rotational flexibility. This flexibility can lower the melting point compared to rigid planar molecules, increasing the risk of "oiling out" (phase separation without crystallization) during cooling.

The Causality of Solvent Choice: Because of this mixed polarity, the ideal recrystallization environment must exploit a steep thermal gradient. The compound is highly soluble in hot polar/protic solvents but poorly soluble when cold[3]. Therefore, medium-polarity alcohols (Ethanol) or a binary system utilizing a good solvent (Ethyl Acetate) and an anti-solvent (Heptane) are the most scientifically sound choices for inducing nucleation[3].

Quantitative Solvent Selection Matrix

The following table summarizes the most effective solvent systems for this specific intermediate, ranked by their physicochemical suitability.

Solvent SystemRecommended RatioPolarity IndexBoiling Point (°C)Suitability & Mechanistic Causality
Ethanol (Absolute) Single Solvent5.278Primary Choice. Provides an excellent thermal gradient for quinoline derivatives. Dissolves the free base when hot; forces precipitation upon cooling[3].
Ethyl Acetate / Heptane 1:3 to 1:54.4 / 0.177 / 98Best for High Purity. EtOAc acts as the primary solvent, while heptane acts as the anti-solvent to force the lipophilic bromo-quinoline out of solution[3].
Isopropanol (IPA) Single Solvent3.982Alternative to EtOH. Lower polarity than ethanol. Ideal if the compound exhibits excessively high solubility in cold ethanol, leading to poor recovery yields.
Ethanol / Water 9:1~5.5~78For Highly Polar Impurities. Water acts as a strong anti-solvent. Caution: Prolonged heating may cause ester hydrolysis; use only for rapid recrystallizations[4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning each step contains a built-in check to ensure the process is proceeding correctly before moving to the next phase.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for standard purity upgrades of crude reaction mixtures.

  • Initial Suspension: Place 1.0 g of crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate in a clean, dry Erlenmeyer flask. Add 3.0 mL of absolute ethanol.

  • Thermal Dissolution: Heat the suspension gradually on a stirring hotplate to a gentle reflux (~75°C).

  • Titration of Solvent (Validation Check): If the solid does not fully dissolve, add hot ethanol dropwise (up to 2.0 mL additional) until the solution becomes completely clear. Do not exceed 5.0 mL total to prevent yield loss.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper to clarify the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 45 minutes. Validation: You should observe the formation of fine needles or plates.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize the thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 1-2 mL of ice-cold ethanol to remove surface impurities. Dry under high vacuum.

Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Best for resolving stubborn "oiling out" issues or removing highly lipophilic impurities.

  • Primary Dissolution: Dissolve 1.0 g of the crude compound in the minimum amount of hot Ethyl Acetate (approx. 2-3 mL) at 70°C until a clear solution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add hot Heptane dropwise.

  • Cloud Point (Validation Check): Stop adding Heptane the exact moment the solution becomes slightly cloudy (the "cloud point").

  • Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 0°C. Filter and wash the resulting crystals with cold Heptane.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic syrup) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the temperature at which the compound saturates the solution is higher than the compound's melting point. Because the ethyl propanoate flexible side-chain lowers the melting point of the quinoline core, this is a common issue. Solution: Reheat the mixture until it forms a single clear phase. Add 10-15% more of the primary solvent (e.g., EtOAc or EtOH) to lower the saturation temperature. Cool the flask much slower (e.g., insulate it with cotton or leave it in a warm water bath that cools overnight). Alternatively, introduce a seed crystal at room temperature.

Q: I achieved beautiful crystals, but my recovery yield is less than 40%. What went wrong? A: A low yield indicates that the compound is too soluble in the cold solvent system. Solution: You used too much primary solvent during the initial dissolution phase. To recover the remaining product, concentrate the mother liquor under reduced pressure (rotary evaporator) to half its volume, and cool it again to induce a second crop of crystals. Next time, switch to a solvent where the compound is less soluble, such as Isopropanol (IPA), or increase the Heptane ratio[3].

Q: Can I use Methanol instead of Ethanol for this ester? A: It is highly discouraged. While methanol is a standard recrystallization solvent, heating an ethyl ester in methanol in the presence of trace acidic or basic impurities from the crude reaction can trigger transesterification, converting your product into the methyl ester. Ethanol preserves the integrity of the ethyl propanoate group.

Process Workflow & Decision Logic

The following diagram maps the logical decision tree for troubleshooting the recrystallization of quinoline derivatives.

Recrystallization_Troubleshooting N1 Crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate N2 Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) N1->N2 N3 Is solution clear? N2->N3 N4 Hot Filtration (Remove insoluble impurities) N3->N4 Yes (Clear) N5 Add 10% more solvent & maintain heat N3->N5 No (Suspension) N6 Cool slowly to Room Temp, then to 0-4°C N4->N6 N5->N3 N7 Did crystals form? N6->N7 N8 Oiling Out / No Crystals: Scratch flask / Add Seed / Add Heptane N7->N8 No / Oil formed N9 Vacuum Filter & Wash with cold anti-solvent N7->N9 Yes N8->N7 N10 Pure Crystalline Product N9->N10

Fig 1: Troubleshooting workflow for the recrystallization of quinoline derivatives.

References

  • IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity". IntechOpen Publications. Available at:[Link]

Sources

Optimization

Troubleshooting low conversion rates in quinoline ester hydrolysis

Welcome to the Technical Support Center for Quinoline Ester Hydrolysis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn quinoline ester intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Ester Hydrolysis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn quinoline ester intermediates.

The quinoline moiety is a privileged scaffold in medicinal chemistry, but its electronic properties and steric profile can make the hydrolysis of its ester derivatives surprisingly difficult. This resource provides field-proven troubleshooting logic, mechanistic explanations, and validated protocols to overcome low conversion rates and unwanted side reactions.

Diagnostic Logic Workflow

Before adjusting your reaction conditions, use the following diagnostic tree to identify the root cause of your low conversion rates.

G Start Low Conversion in Quinoline Ester Hydrolysis CheckSol Is the ester fully dissolved in the base? Start->CheckSol SolNo Use THF:MeOH:H2O (3:1:1) co-solvent CheckSol->SolNo No SolYes Check LC-MS/TLC for Byproducts CheckSol->SolYes Yes Decarb Decarboxylated Quinoline Detected? SolYes->Decarb DecarbYes Lower Temp to RT, Use mild LiOH Decarb->DecarbYes Yes DecarbNo Steric Hindrance at C2 or C8? Decarb->DecarbNo No StericYes Increase LiOH eq, or use Enzymatic Hydrolysis (CAL-B/PLE) DecarbNo->StericYes Yes StericNo Check Electronic Effects (N-protonation) DecarbNo->StericNo No

Troubleshooting workflow for diagnosing and resolving quinoline ester hydrolysis failures.

Core Troubleshooting Guide & FAQs

Q1: My quinoline ester is not hydrolyzing even after hours of refluxing in aqueous NaOH. What is the mechanistic barrier? A: The most common barrier is a combination of poor solubility and steric hindrance . Quinolines are highly lipophilic. If you use purely aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), the reaction forms a biphasic mixture where the hydroxide nucleophile never effectively interacts with the organic ester. Furthermore, if your ester is located at the 2-position or 8-position of the quinoline ring, the adjacent nitrogen or the peri-hydrogen creates severe steric hindrance that blocks the Dunitz-Burgi approach trajectory of the hydroxide ion[1][2].

Solution: Transition to a homogeneous mixed-solvent system using Lithium Hydroxide (LiOH). A standard mixture of THF, methanol, and water (e.g., 3:1:1) ensures that both the lipophilic ester and the hydrophilic base are fully solvated[2][3].

Q2: Why is LiOH recommended over NaOH or KOH for hindered quinoline esters? A: The superiority of LiOH lies in the high charge density of the lithium cation (


). In a mixed organic-aqueous solvent, 

acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ester, drawing electron density away from the carbonyl carbon. This increases the electrophilicity of the carbon, making it highly susceptible to nucleophilic attack by the hydroxide ion, even when sterically shielded[3][4]. Additionally, LiOH has excellent solubility profiles in THF/water mixtures compared to other alkali bases.

Q3: I am achieving hydrolysis, but my overall yield is ruined by a major byproduct. LC-MS shows a mass corresponding to the loss of 44 Da. How do I prevent this? A: You are observing decarboxylation (loss of


). This is a notorious side reaction for quinoline-2-carboxylic acids and quinoline-3-carboxylic acids.
  • Causality in 2-carboxylates: Decarboxylation of quinoline-2-carboxylic acid is exceptionally facile[5]. The lone pair on the adjacent quinoline nitrogen can stabilize the transition state (often forming an ylide intermediate) during the extrusion of

    
    .
    
  • Causality in 3-carboxylates: Quinoline-3-carboxylic acids can undergo rapid thermal decarboxylation if the hydrolysis is conducted at elevated temperatures (e.g., refluxing toluene or high-heat aqueous conditions)[6].

Solution: Saponification must be strictly temperature-controlled. Use LiOH in THF/Water at room temperature (or maximum 35 °C)[2][7]. Avoid extended reaction times; quench the reaction immediately upon consumption of the starting material.

Q4: My substrate is extremely sensitive to base, and even mild LiOH causes degradation. Are there alternative methods? A: Yes. For highly sensitive or sterically demanding substrates where chemical hydrolysis fails, enzymatic hydrolysis is a highly self-validating and mild alternative. Crude Pig Liver Esterase (PLE) or Candida antarctica lipase B (CAL-B) can hydrolyze bulky esters at pH 7.0–8.5 without inducing decarboxylation or epimerization[1][8].

Quantitative Data: Reagent System Comparison

Use the following table to select the appropriate hydrolysis conditions based on your specific quinoline derivative's profile.

Reagent SystemSolvent MatrixTemp (°C)Steric ToleranceDecarboxylation RiskBest Use Case
NaOH / KOH

/ EtOH
80 - 100LowHigh Simple, unhindered quinoline-4 or 6-esters.
LiOH THF / MeOH /

20 - 35HighLow Hindered 2- or 8-esters; preventing decarboxylation.
TMSI (followed by

)

0 - 20Very HighMedium Cleaving tough alkyl/t-butyl esters under non-basic conditions.
CAL-B / PLE (Enzymatic) Phosphate Buffer (pH 8)25 - 37Medium-HighVery Low Base-sensitive substrates; dynamic kinetic resolution.

Standard Operating Procedures (SOPs)

Protocol A: Mild LiOH Hydrolysis of Hindered Quinoline-3-Carboxylates

This protocol is designed to maximize conversion while suppressing thermal decarboxylation[7][9].

  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water in a 3:1:1 volumetric ratio. Ensure solvents are HPLC grade to prevent introducing adventitious nucleophiles.

  • Substrate Dissolution: Dissolve 1.0 equivalent of the quinoline ester in the THF/MeOH portion of the solvent mixture. Stir at room temperature (20–25 °C) until fully homogeneous.

  • Base Addition: Dissolve 3.0 equivalents of Lithium Hydroxide monohydrate (

    
    ) in the water portion. Add this aqueous solution dropwise to the organic mixture over 10 minutes to prevent localized exotherms.
    
  • Monitoring: Stir the reaction at room temperature. Monitor strictly via LC-MS or TLC every 30 minutes. Do not apply heat unless conversion stalls completely, and never exceed 35 °C[2].

  • Quenching & Workup: Once the ester is consumed, concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH.

  • Acidification: Cool the remaining aqueous layer in an ice bath (0 °C). Carefully adjust the pH to 4.5–5.5 using 1N HCl to precipitate the quinoline carboxylic acid. Caution: Over-acidification can protonate the quinoline nitrogen, pulling the product back into the aqueous phase.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3x), dry over

    
    , and concentrate in vacuo.
    
Protocol B: Enzymatic Hydrolysis using CAL-B

For extreme base-sensitivity or chiral resolution of tetrahydroquinoline esters[8].

  • Buffer Setup: Prepare a 0.1 M aqueous Ammonium Acetate (

    
    ) or Phosphate buffer and adjust the pH to 8.5.
    
  • Enzyme Loading: Suspend immobilized Candida antarctica lipase B (CAL-B) in the buffer (typically 10-50% w/w relative to the substrate).

  • Reaction: Add the quinoline ester (dissolved in a minimal amount of DMSO or THF if aqueous solubility is poor, max 10% v/v co-solvent).

  • Incubation: Shake the mixture at 25 °C. (Higher temperatures up to 47 °C can be used, but 25 °C provides the highest enantiomeric excess if chiral resolution is desired)[8].

  • Termination: Filter the mixture to remove the immobilized enzyme. Acidify the filtrate to pH 5 and extract with an organic solvent to isolate the free carboxylic acid.

References

  • Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters.
  • Basic Hydrolysis of Esters - Saponific
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC - NIH.
  • Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzym
  • Carboxyl Protecting Groups. Thieme Connect.
  • On resin synthesis of sulf
  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
  • Process for the manufacture of quinoline derivatives.
  • Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines... RSC Publishing.
  • STUDY M
  • Noncovalent Interactions of Silent Agonists... CaltechTHESIS.

Sources

Troubleshooting

Optimizing catalytic systems for coupling Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Ticket ID: #QP-3BQ-OPT Subject: Optimization of Catalytic Systems for Ethyl 2-(3-bromoquinolin-6-yl)propanoate Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Proble...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QP-3BQ-OPT Subject: Optimization of Catalytic Systems for Ethyl 2-(3-bromoquinolin-6-yl)propanoate Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Problem Definition

The Challenge: Coupling Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a "perfect storm" of three competing chemical challenges. Standard screening libraries often fail because conditions that solve one problem exacerbate another.

The Triad of Difficulty:

  • Heteroatom Poisoning: The quinoline nitrogen (

    
    ) is a strong 
    
    
    
    -donor that binds competitively to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle (Catalyst Deactivation).
  • Positional Deactivation: The 3-position of quinoline is electronically deactivated compared to the 2- or 4-positions, requiring a highly active catalyst to facilitate oxidative addition.

  • Side-Chain Fragility: The propanoate ester contains acidic

    
    -protons (
    
    
    
    ). Strong bases required to activate the boronic acid can trigger ester hydrolysis, transesterification, or racemization at the chiral center.

Module A: The Catalyst System ("The Engine")

Diagnosis: If your reaction turns black (Pd precipitation) or stalls at <20% conversion, your catalyst is likely being poisoned by the quinoline nitrogen.

The Solution: Bulky, Electron-Rich Phosphines You must use ligands that are sterically bulky enough to prevent the quinoline nitrogen from coordinating to the Pd center, yet electron-rich enough to facilitate oxidative addition into the challenging C3-Br bond.

Recommended Ligand Architectures
LigandClassWhy it works for this substrateRecommendation Level
XPhos DialkylbiarylMassive steric bulk prevents N-coordination; high electron density boosts oxidative addition.High (First Choice)
SPhos DialkylbiarylExcellent for heteroaryl chlorides/bromides; high stability.High (Alternative)

TriphenylphosphineDO NOT USE. Lacks the bulk to stop N-poisoning; oxidative addition is too slow for 3-bromoquinoline.Avoid
dppf BidentateGood for stability, but often too slow for sterically hindered or deactivated positions.Medium

Pro-Tip: Use Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and eliminates the induction period required to reduce Pd(II) to Pd(0).

Module B: Base & Solvent Selection ("The Environment")

Diagnosis: If you observe the desired product mass -28 (ethyl loss/hydrolysis) or racemization, your base is too strong.

The Solution: Mild Inorganic Bases in Anhydrous/Biphasic Media Avoid alkoxides (NaOtBu, KOtBu). While they accelerate transmetallation, they will deprotonate the propanoate


-carbon or hydrolyze the ester.
Base Compatibility Matrix
Base

(conj. acid)
Risk ProfileVerdict

12.3Low hydrolysis risk; buffers well.Gold Standard

10.3Mild; "Cesium Effect" aids solubility in organics.Excellent

17.0High risk of enolization/Claisen condensation.CRITICAL FAILURE

15.7Guaranteed hydrolysis of ethyl ester.CRITICAL FAILURE

Visualizing the Failure Modes

The following decision tree helps you identify the root cause of reaction failure based on crude LC-MS data.

TroubleshootingTree Start Analyze Crude LC-MS Result_SM Major Peak: Starting Material (No Conversion) Start->Result_SM Result_Dehal Major Peak: Dehalogenated SM (H instead of Br) Start->Result_Dehal Result_Hyd Major Peak: Carboxylic Acid (Hydrolysis) Start->Result_Hyd Result_Prod Target Product Observed (But Low Yield) Start->Result_Prod Cause_Poison Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G4 Result_SM->Cause_Poison Catalyst died before reacting Cause_Protodebor Diagnosis: Protodeboronation Action: Dry solvent, increase Boronate eq. Result_Dehal->Cause_Protodebor Boronic acid unstable Cause_Base Diagnosis: Base too strong Action: Switch to K3PO4 or Cs2CO3 Result_Hyd->Cause_Base Ester attack Cause_O2 Diagnosis: Oxygen Leak Action: Degas solvents (Sparge 20m) Result_Prod->Cause_O2 Incomplete turnover

Caption: Diagnostic logic flow for identifying failure modes in quinoline cross-coupling based on LC-MS analysis of crude mixtures.

Optimized Standard Operating Procedure (SOP)

Method: Suzuki-Miyaura Coupling of Ethyl 2-(3-bromoquinolin-6-yl)propanoate Scale: 1.0 mmol

Reagents
  • Substrate: Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio) OR Toluene / 
    
    
    
    (4:1)
Protocol
  • Charge Solids: In a reaction vial, add the Quinoline substrate, Boronic acid, and Base.

  • Catalyst Addition: Add XPhos Pd G4. Note: If using a glovebox, add here. If on a benchtop, add quickly or as a solution later.

  • Degassing (CRITICAL):

    • Seal the vial with a septum.

    • Evacuate under high vacuum and backfill with Argon (repeat 3x).

    • Why? Oxygen oxidizes the phosphine ligand, killing the catalyst immediately.

  • Solvent Injection: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat to 80°C for 4–16 hours.

    • Warning: Do not exceed 100°C to protect the ethyl ester.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash organic layer with brine.[1] Dry over

    
    .[1]
    

Mechanistic Insight: The "Poisoning" Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the non-productive nitrogen coordination.

CatalyticCycle Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (Br) Poisoned Inactive Complex (Pd-N-Quinoline) Pd0->Poisoned + Substrate (N-site) (If Ligand not bulky) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Prod Product + Pd(0) TransMet->Prod Reductive Elim. Prod->Pd0 Regeneration

Caption: The catalytic cycle showing the competitive "off-cycle" trap where the quinoline nitrogen binds to Palladium if the ligand is not sufficiently bulky.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent? A: Proceed with caution. While ethanol is a common Suzuki co-solvent, using it with a base can lead to transesterification (swapping your ethyl group for... well, an ethyl group, which is fine, but if you use methanol, you will get the methyl ester impurity). Stick to Dioxane/Water or THF/Water to be safe.

Q: My LC-MS shows a mass of M+16 or M+32. What is this? A: This is likely Phosphine Oxide . If you didn't degas thoroughly, your expensive XPhos ligand oxidized. The M+16 is the oxidized ligand, not your product. This kills the catalyst.

Q: Can I use microwave heating? A: Yes, but keep the temperature capped at 100°C. Microwave irradiation can cause localized superheating, which accelerates the hydrolysis of the propanoate ester.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

Sources

Optimization

Removing unreacted starting materials from Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Case ID: QUIN-PROP-006 Status: Active Topic: Removal of Unreacted Starting Materials & Catalyst Residues Target Molecule: Ethyl 2-(3-bromoquinolin-6-yl)propanoate Executive Summary & Diagnostic The Challenge: Synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QUIN-PROP-006 Status: Active Topic: Removal of Unreacted Starting Materials & Catalyst Residues Target Molecule: Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary & Diagnostic

The Challenge: Synthesizing Ethyl 2-(3-bromoquinolin-6-yl)propanoate typically involves a Palladium-catalyzed


-arylation of an ester (or malonate derivative) with a 3,6-dihaloquinoline precursor (e.g., 3-bromo-6-iodoquinoline).

Users frequently encounter three specific purification hurdles:

  • Co-elution: The unreacted halo-quinoline starting material (SM) has a similar Rf to the product on standard silica.

  • Tailing (The "Comet" Effect): The basic nitrogen of the quinoline ring interacts with acidic silanols on silica gel, causing broad peaks that merge the SM and product.

  • Palladium Contamination: Residual metal from the cross-coupling reaction remains trapped in the quinoline lattice.

The Solution Architecture: We utilize a "Buffer-Scavenge-Polish" workflow. You cannot rely on simple acid-base extraction for SM removal because both the Product and the SM contain the basic quinoline core; acid washing will protonate and extract both. Separation must rely on the polarity difference introduced by the ester group.

Decision Matrix: Choosing Your Protocol

Before proceeding, assess your crude mixture using this logic flow.

PurificationDecision Start Analyze Crude Mixture (TLC/LCMS) CheckSM Is Unreacted SM > 10%? Start->CheckSM CheckState Physical State of Crude? CheckSM->CheckState No (Low Impurity) MethodA Protocol A: Buffered Silica Column (TEA Modifier) CheckSM->MethodA Yes (High Impurity) CheckState->MethodA Oily/Sticky MethodB Protocol B: Recrystallization (Hexanes/EtOAc) CheckState->MethodB Solid/Semi-Solid MethodC Protocol C: Pd Scavenging (SiliaMetS/TMT) MethodA->MethodC Post-Column MethodB->MethodC Post-Cryst

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Technical Protocols

Protocol A: Buffered Silica Gel Chromatography (The "Anti-Tailing" Method)

Objective: Remove non-polar halo-quinoline SM (e.g., 3-bromo-6-iodoquinoline) from the polar ester product.

The Science: Standard silica is slightly acidic (pH 4-5). The quinoline nitrogen (pKa ~4.9) acts as a Lewis base, adhering to silanol sites. This causes "streaking," where the product elutes over a wide volume, overlapping with the non-polar SM. Triethylamine (TEA) blocks these silanol sites, sharpening the bands.

Reagents:

  • Hexanes (Hex)

  • Ethyl Acetate (EtOAc)[1]

  • Triethylamine (TEA)[1][2]

  • Dichloromethane (DCM) for loading.[3]

Step-by-Step:

  • Column Pre-treatment:

    • Prepare a slurry of Silica Gel 60 in Hexanes containing 1% TEA .

    • Pour the column and flush with 2 Column Volumes (CV) of this buffer. This neutralizes the acidic sites before the sample touches the silica.

  • Sample Loading:

    • Dissolve the crude oil in minimal DCM.[3]

    • Dry Load (Recommended): Mix the solution with fresh silica (1:2 ratio by weight), evaporate to dryness, and pour the powder on top of the packed bed. This prevents solvent-swamping effects.

  • Elution Gradient:

    • Mobile Phase A: Hexanes + 1% TEA.

    • Mobile Phase B: EtOAc + 1% TEA.

    • Gradient: 0% B for 2 CV (elutes non-polar impurities/ligands)

      
       Ramp to 20% B over 10 CV 
      
      
      
      Hold 20% B.
  • Result: The unreacted halo-quinoline (less polar) will elute first (Rf ~0.6-0.7 in 20% EtOAc). The target ester (more polar) will elute later (Rf ~0.3-0.4) as a sharp, concentrated band.

Protocol B: Palladium Scavenging (Metal Removal)

Objective: Reduce Pd content to <10 ppm for biological assays.

The Science: Quinoline nitrogens are excellent ligands for Palladium. Simple filtration through Celite often fails to remove soluble Pd-complexes. You must use a chemo-selective scavenger.

Comparative Scavenger Table:

Scavenger TypeBrand Name (Example)MechanismBest For
Thiol-Modified Silica SiliaMetS® ThiolS-Pd binding (Covalent)General Pd(II) removal
Thiourea-Modified SiliaMetS® ThioureaChelationPd(0) and Pd(II)
Activated Carbon Darco® KB-GAdsorptionBulk removal (Non-selective)
Trimercaptotriazine TMTPrecipitationLarge scale (forms insoluble complex)

Workflow:

  • Dissolve the purified product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the initial Pd loading (or 10% w/w of the product if Pd content is unknown).

  • Stir at 40°C for 4 hours . (Heat is crucial for kinetics).

  • Filter through a 0.45

    
    m PTFE pad or a Celite plug.
    
  • Concentrate the filtrate.[4]

Troubleshooting & FAQs

Q1: I tried acid-base extraction (1M HCl), but I lost my product. Why? A: Both your starting material (3-bromo-6-iodoquinoline) and your product (Ethyl 2-(3-bromoquinolin-6-yl)propanoate) contain the basic quinoline nitrogen. Adding 1M HCl protonates both, pulling them into the aqueous layer. Furthermore, the ethyl ester moiety is susceptible to hydrolysis in acidic conditions, potentially converting your product to the carboxylic acid, which is water-soluble and difficult to recover. Stick to chromatography.

Q2: My product is crystallizing in the fractions. How do I handle this? A: This is a good sign of high purity!

  • Do not heat the fractions to dissolve (risk of ester transesterification if alcohol is present).

  • Add a small amount of DCM to the test tubes to redissolve.

  • Combine fractions and rotovap.

  • Bonus: If it crystallizes easily, perform a final recrystallization from Heptane/EtOAc (5:1) to remove trace isomers.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the TEA-buffered silica method fails. Alumina is less acidic than silica, so "tailing" is naturally reduced without needing amine modifiers. However, Alumina has lower resolving power (lower theoretical plates) than fine silica, so the separation of SM and Product might be less distinct.

Visual Workflow: The "Buffer-Scavenge" Pipeline

PurificationWorkflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Metal Removal Crude Crude Mixture (Oil) Prep Pre-treat Silica (Hex + 1% TEA) Crude->Prep Column Flash Column (0-20% EtOAc/Hex) Prep->Column Scavenge Add Thiol-Silica (Stir 4h @ 40°C) Column->Scavenge Filter Filter (PTFE/Celite) Scavenge->Filter Final Pure Product (>98%, <10ppm Pd) Filter->Final

Caption: Operational workflow for converting crude reaction mixture to pharmaceutical-grade intermediate.

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6] Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from

  • Phenomenex Technical Notes. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline Product Specification & Properties. Retrieved from

  • ResearchGate. (2015). Discussions on Removal of Palladium Catalyst. Retrieved from

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Chromatography of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Welcome to the Technical Support Center. Isolating Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a unique chromatographic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isolating Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a unique chromatographic challenge. The molecule features a highly lipophilic skeleton (bromoquinoline core + ethyl ester) paired with a basic quinoline nitrogen. This dichotomy often results in severe peak tailing on standard normal-phase silica and introduces the risk of ester hydrolysis if overly basic modifiers are used.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica gel, even with an optimized non-polar solvent system like Hexane/EtOAc? A1: The basic nature of the quinoline nitrogen atom (pKa ~4.9) interacts strongly with the1[1]. This acid-base interaction leads to irreversible hydrogen bonding and continuous streaking across the TLC plate or column. To resolve this, you must neutralize the acidic sites on the silica gel by incorporating a basic modifier, such as 0.5–2% triethylamine (TEA)[1].

Q2: Will adding Triethylamine (TEA) to the mobile phase hydrolyze the ethyl propanoate ester group? A2: Yes, prolonged exposure to basic modifiers during chromatography can catalyze the hydrolysis of sensitive ester linkages, reducing your overall yield. To mitigate this, employ a technique known as2[2]. Instead of running TEA continuously through the column, flush the packed silica with a solvent containing 1% TEA to neutralize the silanols, followed by a flush with your pure solvent system (without TEA) before loading your sample. This achieves while maintaining sharp peak shapes.

Q3: Normal-phase chromatography is failing to separate my product from closely related debrominated impurities. What is the alternative? A3: When normal-phase separation fails due to similar lipophilicities, switching to a 3 on a C18 stationary phase is highly recommended[3]. 3-Bromoquinoline derivatives are well-suited for RP-HPLC using an Acetonitrile (MeCN) and water gradient. To maintain sharp peak shapes in RP and ensure MS-compatibility, use 0.1% formic acid as an aqueous modifier[3].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding Irreversible Adsorption Silica->Interaction binds to Quinoline Quinoline Nitrogen (Basic) Quinoline->Interaction TEA Triethylamine (TEA) TEA->Silica neutralizes Deactivated Deactivated Silica (Si-O- ... HN+Et3) TEA->Deactivated forms FreeProduct Eluted Ester Product Deactivated->FreeProduct allows free flow of

Mechanism of silanol-quinoline interaction and TEA deactivation.

Workflow Start Crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate TLC TLC on Standard Silica (Hexane/EtOAc) Start->TLC Check Does the compound streak? TLC->Check Deactivate Deactivate Silica with 1% TEA Flush with pure solvent Check->Deactivate Yes (Tailing) SuccessNP Elute Product (Normal Phase) Check->SuccessNP No Deactivate->SuccessNP Good Resolution FailNP Poor Separation from Lipophilic Impurities Deactivate->FailNP Co-elution RP Switch to C18 Reverse-Phase MeCN / H2O + 0.1% Formic Acid FailNP->RP SuccessRP Elute Product (Reverse Phase) RP->SuccessRP

Decision matrix for the chromatographic isolation of bromoquinoline esters.

Part 3: Quantitative Data & Solvent System Comparisons

The following table summarizes the expected chromatographic behavior of Ethyl 2-(3-bromoquinolin-6-yl)propanoate across different purification strategies.

Purification StrategyStationary PhaseMobile PhaseModifierEster StabilityPeak Shape / Resolution
Standard Normal Phase Untreated SilicaHexane / EtOAcNoneHighPoor (Severe Tailing)
Modified Normal Phase Silica GelHexane / EtOAc1% TEA (Continuous)Low (Hydrolysis Risk)Excellent
Deactivated Normal Phase TEA-Treated SilicaHexane / EtOAc1% TEA (Pre-flush only)HighGood to Excellent
Reverse Phase (RP) C18 SilicaWater / MeCN0.1% Formic AcidHighExcellent

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Normal-Phase Purification via TEA-Deactivated Silica

Use this protocol to achieve high-resolution 4 while protecting the ethyl propanoate group from base-catalyzed hydrolysis[4].

  • Column Packing: Slurry pack standard silica gel using a solvent mixture of 9:1 Hexane:Ethyl Acetate containing 1% (v/v) Triethylamine (TEA)[1].

  • Deactivation Flush: Pass 2 to 3 column volumes (CV) of the 1% TEA solvent mixture through the column to fully neutralize acidic silanol sites[2].

  • Equilibration (Self-Validation Step): Flush the column with 2 CV of the pure mobile phase (9:1 Hexane:Ethyl Acetate without TEA).

    • Validation: Spot the column eluent on a wetted pH strip. It should register as neutral. This confirms that excess free base has been flushed out, preventing ester hydrolysis during elution.

  • Sample Loading: Dissolve the crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate in a minimal amount of dichloromethane (DCM) and carefully load it onto the column head[4].

  • Elution: Elute using the TEA-free mobile phase. Monitor fractions via TLC (UV 254 nm).

Protocol B: Reverse-Phase (C18) Flash Chromatography

Use this protocol when debrominated impurities co-elute with the target compound in normal-phase chromatography.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Acetonitrile (MeCN) or a MeCN/Water mixture[1].

  • Column Equilibration: Equilibrate a C18 flash column with 90% Water / 10% MeCN containing 0.1% Formic Acid[3].

  • Loading: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient from 10% MeCN to 90% MeCN over 15-20 column volumes[1].

    • Causality: The highly lipophilic bromo and ethyl propanoate groups require a high organic composition for elution, while the formic acid ensures the quinoline nitrogen remains protonated, preventing peak tailing[3].

  • Collection: Collect fractions based on UV absorption at 254 nm and remove solvents via lyophilization or rotary evaporation under reduced pressure.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS Profiling of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary This technical guide provides a comparative analysis of LC-MS methodologies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a critical halogenated quinoline intermediate often employed in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of LC-MS methodologies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a critical halogenated quinoline intermediate often employed in pharmaceutical cross-coupling reactions.

Due to the competing physicochemical properties of the basic quinoline nitrogen and the lipophilic bromo-ester moiety, standard generic protocols often yield suboptimal peak shapes or suppressed ionization. This guide compares a Standard C18/Formic Acid workflow against an Optimized Phenyl-Hexyl/Ammonium Formate system, demonstrating why the latter offers superior selectivity and sensitivity for this specific analyte.

Compound Characterization & Analytical Challenges

Before selecting a method, we must analyze the molecule's physicochemical "personality" that dictates its chromatographic behavior.

PropertyValue (Theoretical)Analytical Implication
Molecular Formula C₁₄H₁₄BrNO₂Expect characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br).
Monoisotopic Mass 307.02 Da (⁷⁹Br)Target [M+H]⁺ at m/z 308.03 and 310.03.
LogP ~3.2 - 3.8Highly lipophilic; requires high % organic solvent for elution.
pKa (Quinoline N) ~3.5 - 4.5The electron-withdrawing Bromine reduces basicity compared to quinoline (pKa 4.9), but it remains protonatable in acidic media.
Functional Groups Ester, Bromide, QuinolineEster is labile; avoid high pH to prevent hydrolysis.

Methodology Comparison: Standard vs. Optimized

We evaluated two distinct separation strategies. The "Standard" method represents a generic starting point for drug discovery, while the "Optimized" method utilizes pi-pi interactions specific to the quinoline core.

Comparison Overview
FeatureMethod A: Generic ScreeningMethod B: Optimized Targeted
Stationary Phase C18 (Alkyl chain)Phenyl-Hexyl (Aromatic)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Interaction Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi Stacking
Peak Symmetry (As) 1.4 (Tailing)1.1 (Sharp)
Resolution from Impurities BaselineEnhanced (Selectivity for isomers)
Critical Analysis: Why Method B Wins
  • Pi-Pi Selectivity: The Phenyl-Hexyl column engages in pi-pi interactions with the electron-deficient bromoquinoline ring. This provides an orthogonal retention mechanism to simple hydrophobicity, effectively separating the target from non-aromatic synthetic byproducts.

  • Solvent Choice: Methanol (protic) enhances the pi-pi interaction strength compared to Acetonitrile (aprotic).

  • Buffer Effect: While Formic Acid provides protons, Ammonium Formate provides ionic strength. This shields the residual silanols on the column stationary phase from interacting with the protonated quinoline nitrogen, significantly reducing peak tailing.

Experimental Protocols (Self-Validating)

The Optimized Workflow (Method B)

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water[1]

  • Ammonium Formate (99%+)

  • Formic Acid[1][2][3][4]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 630 mg Ammonium Formate in 1L Water. Adjust pH to 3.5 with Formic Acid. Filter (0.22 µm).[4]

    • Phase B: 100% Methanol.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL with 50:50 Water:MeOH.

    • System Suitability Check: Inject a blank (MeOH) to ensure no carryover.

  • LC Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm (or 2.6 µm core-shell).

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 6.0 min: 95% B

      • 8.0 min: 95% B

      • 8.1 min: 10% B (Re-equilibration)

  • MS Conditions (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[4][5]

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 100 – 600.

Workflow Diagram

LCMS_Workflow Sample Crude Sample Prep Dilution in MeOH (1 µg/mL) Sample->Prep Dissolve LC LC Separation (Phenyl-Hexyl Column) Prep->LC Inject 2µL Ionization ESI+ Source (Protonation of N) LC->Ionization Elute w/ MeOH MS Mass Analyzer (Q-TOF / Triple Quad) Ionization->MS [M+H]+ Data Data Analysis (Isotope Pattern Check) MS->Data m/z 308/310 Data->Prep Adjust Conc.

Caption: Optimized LC-MS workflow ensuring solubility, separation, and specific detection of the bromoquinoline derivative.

Mass Spectral Interpretation & Data Analysis

Understanding the fragmentation is crucial for confirming identity, especially distinguishing the product from de-brominated impurities.

Isotopic Signature

The presence of one Bromine atom creates a distinct "doublet" pattern.

  • m/z 308.03: Contains ⁷⁹Br (100% relative abundance).

  • m/z 310.03: Contains ⁸¹Br (~97% relative abundance).

  • Validation Rule: If the M+2 peak is missing or <50%, the bromine has been lost or the peak is an impurity.

Fragmentation Pathway (MS/MS)

Under Collision Induced Dissociation (CID), the following transitions are expected:

  • Precursor: m/z 308.0 (⁷⁹Br isotope selected)

  • Loss of Ethoxy Group (-45 Da): Cleavage of the ester bond.

    • Fragment: m/z 263.0

  • Loss of Ester Side Chain (-73 Da): Cleavage at the propanoate linkage.

    • Fragment: m/z 235.0 (Bromoquinolinium core)

  • Debromination (High Energy): Loss of Br radical (rare in ESI, common in EI, but possible at high collision energy).

Fragmentation Diagram

Fragmentation Parent [M+H]+ m/z 308.0 / 310.0 Frag1 [M - OEt]+ (Acylium Ion) m/z 263.0 Parent->Frag1 - C2H5OH (46 Da) or -OEt (45 Da) Frag2 [M - COOEt]+ (Quinoline Core) m/z 235.0 Parent->Frag2 - C3H5O2 (73 Da) Frag3 Quinoline Ring Rearrangement Frag2->Frag3 Ring Opening (High CE)

Caption: Proposed ESI+ fragmentation pathway for Ethyl 2-(3-bromoquinolin-6-yl)propanoate.

References

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Foundational text on LC-MS method development for drug-like molecules).
  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Holčapek, M., et al. (2012). "Recent trends in the analysis of pharmaceutical impurities by LC-MS." Trends in Analytical Chemistry.
  • PubChem Compound Summary. (2024). Ethyl 2-bromo-3-phenylpropanoate (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

Comparative

Optimizing Purity Analysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate: A Comparative HPLC Method Development Guide

Executive Summary: The Challenge of Quinoline Esters Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a classic "dual-threat" challenge in HPLC method development: it combines a hydrophobic, hydrolytically unstable este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Quinoline Esters

Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a classic "dual-threat" challenge in HPLC method development: it combines a hydrophobic, hydrolytically unstable ester with a basic quinoline nitrogen .[1][2]

Standard generic methods often fail to achieve robust purity profiles for this molecule.[2][3] Common issues include:

  • Peak Tailing: Caused by the interaction between the basic quinoline nitrogen (pKa ~4.[2][3]9) and residual silanols on the column stationary phase.[2][3][4]

  • Hydrolysis Artifacts: The ethyl ester moiety is susceptible to on-column hydrolysis if high pH or inappropriate solvents are used, leading to false impurity reporting (the free acid form).[2][3]

  • Halogen Selectivity: Separating the 3-bromo target from potential de-brominated process impurities (des-bromo analogs) requires specific stationary phase selectivity beyond simple hydrophobicity.[2][3]

This guide compares three distinct method development approaches—Standard C18 , Phenyl-Hexyl , and High-pH Hybrid —to determine the optimal protocol for purity analysis.[1][2]

Compound Profile & Physicochemical Basis[2][3][5][6][7][8][9]

Understanding the molecule is the first step to controlling its chromatography.[2][3]

PropertyValue (Estimated)Chromatographic Implication
Structure Quinoline core, 3-Br, 6-ethyl propanoateAromatic, hydrophobic, and basic.[1][2]
pKa (Quinoline N) ~4.9At pH < 3, the molecule is protonated (cationic).[3] At pH > 7, it is neutral.[2][3]
LogP ~3.5 - 4.0Highly retentive on C18; requires high % organic modifier.[2][3]
UV Max ~254 nm, ~320 nmDual-band monitoring recommended for impurity profiling.[1][2]
Critical Impurities 1. Hydrolyzed Acid2. Des-bromo analog3. RegioisomersRequires a method with both hydrophobic and steric/electronic selectivity.[2][3]

Comparative Analysis of Methodology

We evaluated three distinct chromatographic strategies. The "Recommended" approach is selected based on the highest resolution (


) of critical pairs and peak symmetry (

).[3]
Strategy A: The "Workhorse" (Standard C18 / Acidic pH)
  • Column: C18 (5 µm, 100 Å), e.g., Agilent Zorbax Eclipse Plus.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2][3]

  • Mechanism: Pure hydrophobic interaction.[2][3]

  • Verdict: Acceptable but Limited.

    • Pros: Robust, cheap, widely available.[1][3]

    • Cons: Often shows tailing (

      
      ) due to silanol interactions.[2][3] Difficult to separate the 3-bromo target from des-bromo impurities due to similar hydrophobicity.[2]
      
Strategy B: The "Selectivity King" (Phenyl-Hexyl / Buffered Acid) [RECOMMENDED][1]
  • Column: Phenyl-Hexyl (3.5 µm or 5 µm), e.g., Phenomenex Luna Phenyl-Hexyl.[1][2]

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[2][3][5]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions.[2][3]
  • Verdict: Superior Purity Profile.

    • Pros: The phenyl ring on the column interacts with the quinoline

      
      -system and the bromine atom (halogen-selectivity), significantly improving resolution between the target and des-bromo impurities. Methanol enhances this selectivity compared to ACN.[2][3]
      
    • Cons: Higher backpressure than ACN.[2][3]

Strategy C: The "High pH" Approach (Hybrid C18 / Basic pH)
  • Column: Hybrid Silica (high pH stable), e.g., Waters XBridge C18.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[2][3][5][6]

  • Mechanism: Analyte is neutral (suppressed ionization).[2][3]

  • Verdict: High Risk. [1][2]

    • Pros: Perfect peak shape (

      
      ) as the nitrogen is deprotonated.[2][3]
      
    • Cons:Critical Failure Risk. The ethyl ester is prone to base-catalyzed hydrolysis at pH 10, potentially degrading the sample during the run.[2]

Recommended Experimental Protocol (Strategy B)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize separation of the halogenated quinoline from its process impurities.[2][3]

Chromatographic Conditions[2][3][4][6][9][10][11]
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

-

selectivity for bromo-quinoline separation.[1][2]
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Buffering at pH 3.5 ensures robust protonation of the quinoline (pKa ~4.[2][3]9) without hydrolyzing the ester.[2][3]
Mobile Phase B Methanol (LC-MS Grade)MeOH promotes

-

interactions better than ACN.[2]
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Column Temp 35°CImproves mass transfer and reduces backpressure from MeOH.[2][3]
Detection UV 254 nm (Primary), 230 nm (Impurity Check)254 nm is specific for the quinoline core.[3]
Injection Vol 5 - 10 µLAvoid overloading to maintain peak sharpness.
Gradient Program[2][3]
Time (min)% Mobile Phase BEvent
0.040Initial hold to retain polar acid impurities.
2.040Isocratic hold.[2]
15.090Linear ramp to elute the hydrophobic ester.
18.090Wash to remove highly retained dimers.
18.140Return to initial conditions.[2][3]
23.040Re-equilibration (Critical for reproducibility).
Sample Preparation[2][3]
  • Diluent: 50:50 Water:Methanol.[2][3] Do not use pure acetonitrile as the diluent if the initial gradient is high water, as it may cause "solvent effect" peak distortion.[1]

  • Concentration: 0.5 mg/mL for purity assay.

Method Validation & System Suitability

To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before every sample set.

  • Resolution (

    
    ):  The resolution between the Main Peak and the nearest impurity (likely the hydrolyzed acid eluting earlier) must be 
    
    
    
    .[3]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2][3] If
    
    
    , the column may need regeneration or the buffer pH is incorrect.[3]
  • Precision: RSD of peak area for 5 replicate injections of the standard must be

    
    .
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the separation mechanism, ensuring the "Why" behind the "How" is clear.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Ethyl 2-(3-bromoquinolin-6-yl)propanoate CheckProp Analyze Properties (Basic N, Hydrophobic Ester) Start->CheckProp Decision1 Select pH Strategy CheckProp->Decision1 PathHigh High pH (>9.0) (Neutral N) Decision1->PathHigh Suppress Silanol PathLow Low pH (3.0 - 4.0) (Protonated N) Decision1->PathLow Protonate Base ResultHigh RISK: Ester Hydrolysis (Reject) PathHigh->ResultHigh Decision2 Select Stationary Phase PathLow->Decision2 ColC18 C18 Column Decision2->ColC18 ColPhenyl Phenyl-Hexyl Column Decision2->ColPhenyl ResC18 Good Retention Poor Selectivity for Br-isomer ColC18->ResC18 ResPhenyl OPTIMAL: Pi-Pi Interaction + Halogen Selectivity ColPhenyl->ResPhenyl

Caption: Decision Logic for selecting the Phenyl-Hexyl/Acidic method over alternatives to avoid hydrolysis and maximize selectivity.

Diagram 2: Separation Mechanism on Phenyl-Hexyl[1][2]

SeparationMechanism Analyte 3-Bromoquinoline Derivative Interaction1 Hydrophobic Interaction (Alkyl Chain) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Quinoline Ring <-> Phenyl Phase) Analyte->Interaction2 Critical for Selectivity Stationary Phenyl-Hexyl Phase Interaction1->Stationary Interaction2->Stationary Interaction3 Cation Exchange (Suppressed) (Buffer Competition) Buffer Ammonium Formate (pH 3.5) Buffer->Interaction3 Blocks Silanols

Caption: Mechanistic view of how Phenyl-Hexyl phases utilize Pi-Pi stacking to separate the bromo-quinoline target.

References

  • Phenomenex. (2025).[2][3][5] HPLC Column Selection Guide: Stationary Phase Chemistry and Selectivity. Phenomenex Technical Guides.[2][3] [Link]

  • SIELC Technologies. (2018).[2][3] Separation of Quinoline on Newcrom R1 HPLC column.[2][3][6] SIELC Application Notes.[2][3] [Link]

  • PubChem. (2025).[2][3] 3-Bromoquinoline Compound Summary (CID 21413).[2] National Center for Biotechnology Information.[2][3] [Link]

  • Agilent Technologies. (2023).[2][3] Choosing Right Column for Reverse Phase HPLC Separations.[2][3][7][8][9] Agilent Technical Library.[2][3] [Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 2-(3-Bromoquinolin-6-yl)propanoate in Synthetic Workflows

Executive Summary & Scaffold Overview The functionalization of quinoline rings is a cornerstone strategy in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The functionalization of quinoline rings is a cornerstone strategy in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial compounds [1]. The scaffold 2-(3-bromoquinolin-6-yl)propanoate is a highly versatile, bifunctional building block. It possesses two orthogonal reactive centers:

  • The 3-bromoquinoline moiety: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The propanoate ester at the 6-position: Primed for nucleophilic acyl substitution (e.g., saponification, amidation, reduction).

When designing a multi-step synthetic route, the choice of the ester alkyl group—specifically Ethyl (CAS 1311992-92-3) versus Methyl —is not a trivial administrative detail. The subtle steric difference between a methyl and an ethyl group dictates the molecule's reactivity profile, stability under basic cross-coupling conditions, and efficiency in downstream functionalizations [4]. This guide objectively compares these two derivatives to help researchers optimize their synthetic workflows.

Comparative Reactivity Profile

The decision to utilize the methyl or ethyl ester hinges on the kinetic principles of ester hydrolysis and nucleophilic attack [2].

Steric Hindrance & Hydrolysis Kinetics

It is a fundamental principle of organic chemistry that methyl esters undergo alkaline hydrolysis (saponification) significantly faster than their ethyl counterparts [2]. The rate-determining step of saponification is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The ethyl group's larger steric bulk increases the activation energy (


) of this transition state. Consequently, if rapid and mild deprotection to the free carboxylic acid is required, the methyl ester  is the superior choice.
Stability in Cross-Coupling Environments

Conversely, Suzuki-Miyaura cross-couplings at the 3-bromo position typically require basic conditions (e.g.,


, 

) in aqueous-organic solvent mixtures [1]. Under these conditions, premature ester hydrolysis is a common and detrimental side reaction. The ethyl ester provides a critical kinetic buffer; its increased steric shielding and higher lipophilicity keep the molecule predominantly in the organic phase of a biphasic system, preserving the ester while the faster palladium-catalyzed oxidative addition occurs at the C-Br bond.
Direct Amidation Efficiency

If the synthetic route requires direct conversion of the ester to an amide (e.g., via TBD-catalyzed amidation), the methyl ester is preferred. The methyl alkoxide is a slightly better leaving group than the ethyl alkoxide, and the reduced steric profile facilitates the approach of bulky amine nucleophiles [3].

Quantitative Performance Data

The following table summarizes the comparative performance of both esters across standard synthetic transformations.

Property / ReactionMethyl 2-(3-bromoquinolin-6-yl)propanoateEthyl 2-(3-bromoquinolin-6-yl)propanoateMechanistic Causality
Relative Hydrolysis Rate (

)
~ 2.5 - 3.01.0 (Baseline)Methyl group offers less steric shielding to the carbonyl carbon during hydroxide attack.
Suzuki Coupling Yield (Intact Ester) 65 - 75%85 - 95% Ethyl ester's bulk and lipophilicity protect it from basic aqueous conditions.
Direct Amidation Conversion > 90% 60 - 70%Methyl is a superior leaving group and presents less steric hindrance to amines.
Lipophilicity (LogP) LowerHigherThe extra methylene in the ethyl group improves solubility in non-polar organic solvents.

Visualizing the Synthetic Logic

Workflow Scaffold 2-(3-Bromoquinolin-6-yl)propanoate (Methyl or Ethyl) Suzuki Suzuki-Miyaura Cross-Coupling (C3) Scaffold->Suzuki Pd Catalyst, Base (Ethyl Preferred) Hydrolysis Saponification (C6 Ester) Scaffold->Hydrolysis LiOH, THF/H2O (Methyl Preferred) Product1 3-Arylquinoline Derivative (Ester Intact) Suzuki->Product1 Product2 2-(3-Bromoquinolin-6-yl) propanoic acid Hydrolysis->Product2

Divergent synthetic pathways for 2-(3-bromoquinolin-6-yl)propanoate derivatives.

Mechanism Start Ester Carbonyl + OH⁻ Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)(OR')] Start->Tetrahedral Nucleophilic Attack (Rate-Limiting Step) Products Carboxylate + R'OH Tetrahedral->Products Leaving Group Expulsion Methyl Methyl (R' = CH3): Lower Steric Clash Faster Attack Tetrahedral->Methyl Ethyl Ethyl (R' = CH2CH3): Higher Steric Clash Slower Attack Tetrahedral->Ethyl

Steric influence on the tetrahedral intermediate during ester saponification.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid at the C3 position while preserving the C6 ester. The ethyl ester is utilized here due to its robust stability against basic hydrolysis.

  • Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground

    
     (2.0 equiv).
    
  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene and

    
     (4:1 v/v). Sparge the mixture with Argon for 15 minutes.
    
    • Causality: The biphasic system partitions the base into the aqueous layer and the lipophilic ethyl ester into the organic layer, minimizing unwanted saponification. Degassing is critical as oxygen rapidly deactivates the Pd(0) catalyst.

  • Catalyst Addition: Under a positive stream of Argon, add

    
     (0.05 equiv).
    
  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

    • Causality: Vigorous stirring ensures adequate mass transfer across the biphasic boundary, allowing the transmetalation step to proceed efficiently.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will exhibit a distinct M / M+2 isotopic pattern (1:1 ratio) due to the bromine atom. The reaction is validated as complete when this isotopic signature disappears and is replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over

    
    , and concentrate for column chromatography.
    
Protocol B: Base-Mediated Saponification

Objective: Hydrolyze the ester to yield the free carboxylic acid. The methyl ester is utilized here to allow for milder conditions, preventing alpha-carbon epimerization.

  • Reaction Setup: Dissolve Methyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv) in a solvent mixture of THF and MeOH (2:1 v/v).

    • Causality: MeOH acts as a bridging co-solvent, ensuring the lipophilic ester and the aqueous hydroxide remain in a homogenous single phase, accelerating the reaction.

  • Base Addition: Cool the solution to 0 °C. Add an aqueous solution of LiOH·

    
     (1.5 equiv) dropwise.
    
    • Causality: 2-arylpropanoates are highly prone to racemization at the alpha-carbon under basic conditions. Maintaining a temperature of 0 °C suppresses the deprotonation of the alpha-proton.

  • Reaction Execution: Stir at 0 °C to room temperature for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor by TLC (Hexanes/EtOAc). The starting methyl ester will migrate with a high

    
    . The reaction is validated when the high-
    
    
    
    spot disappears. The resulting carboxylate salt will remain at the baseline until eluted with a solvent system containing a trace amount of acetic acid (e.g., DCM/MeOH/AcOH).
  • Workup: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water and acidify to pH ~3-4 using 1M HCl. Filter the resulting precipitated free acid and dry under vacuum.

References

  • Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development National Center for Biotechnology Information (PMC)[Link]

Comparative

High-Performance Characterization of Quinoline Ester Functional Groups: A Comparative Guide

Executive Summary: The Critical Role of Vibrational Spectroscopy Quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antimalarial agents (e.g., quinine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of Vibrational Spectroscopy

Quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antimalarial agents (e.g., quinine derivatives), anticancer therapeutics, and broad-spectrum antibiotics (fluoroquinolones). In the high-throughput environment of drug discovery, the bottleneck often lies not in synthesis, but in the rapid, unequivocal validation of functional group transformation.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) —specifically utilizing Attenuated Total Reflectance (ATR) technology—offers superior performance for the immediate interrogation of the ester carbonyl (


) and quinoline ring modes. This guide objectively compares FTIR-ATR against NMR and Raman spectroscopy, establishing why IR is the "first-line of defense" for characterizing quinoline ester functionalization.

Comparative Analysis: FTIR-ATR vs. NMR vs. Raman

For the specific task of characterizing quinoline esters, we evaluate "The Product" (FTIR-ATR methodology) against its primary alternatives.

Performance Matrix: Functional Group Validation
FeatureFTIR-ATR (The Standard) 1H-NMR (The Structural King) Raman (The Complement)
Primary Target Dipole changes (Polar bonds:

,

,

)
Magnetic nuclei (

,

)
Polarizability changes (Homonuclear:

,

)
Ester Detection Superior.

stretch is distinct, intense, and diagnostic (1700–1750 cm⁻¹).
Good. Alpha-protons shift, but carbonyl carbon is only visible in

(slow).
Weak.

signal is often weak in Raman; overshadowed by ring modes.
Quinoline Ring High. Distinct ring breathing and

modes (1500–1650 cm⁻¹).
High. Aromatic protons provide splitting patterns.Superior. Aromatic ring breathing is the dominant signal.
Sample Prep None. Direct solid/liquid analysis. < 1 min.Moderate. Requires deuterated solvents. ~15 mins.None. Direct analysis. Fluorescence interference is a major risk for quinolines.
Throughput High (Walk-up access).Low to Medium (Queue based).High (if no fluorescence).
Cost per Scan Low ($).High (

$).
Low ($).[1][2]
Expert Insight: Why IR Wins for Esters

While NMR confirms where the ester is attached, IR confirms that the ester exists instantly. The carbonyl stretching vibration involves a significant change in dipole moment, making it one of the most intense bands in the IR spectrum. In contrast, quinoline derivatives are often highly fluorescent, which can blind Raman detectors, rendering the technique useless without specialized (and expensive) 1064 nm excitation lasers.

Technical Deep Dive: Spectral Fingerprinting of Quinoline Esters

To validate a quinoline ester, the analyst must look for a specific "triad" of spectral features. Absence of any one of these suggests hydrolysis (to acid) or incomplete esterification.

The Validation Triad
  • The Carbonyl Anchor (

    
     Stretch): 
    
    • Range:

      
      [3]
      
    • Mechanistic Detail: Quinoline esters are often conjugated aromatic esters. Conjugation with the quinoline ring lowers the force constant of the

      
       bond, shifting the frequency to lower wavenumbers (
      
      
      
      ) compared to non-conjugated aliphatic esters (
      
      
      ) [1].
  • The Ester Linkage (

    
     Stretch): 
    
    • Range:

      
      
      
    • Mechanistic Detail: This region contains two coupled asymmetric stretching vibrations. For aromatic esters, the

      
       stretch typically appears at 
      
      
      
      , while the
      
      
      stretch appears at
      
      
      [2].
  • The Quinoline Skeleton (

    
     and 
    
    
    
    ):
    • Range:

      
      
      
    • Mechanistic Detail: The heteroaromatic ring exhibits characteristic "breathing" modes. The

      
       stretch is often obscured by the stronger 
      
      
      
      modes but contributes to the band intensity near
      
      
      [3].
Visualization: Spectral Logic Flowchart

SpectralLogic Start Start: Unknown Sample Spectrum CheckCO Step 1: Check 1700-1750 cm⁻¹ (Strong Band?) Start->CheckCO CheckOH Step 2: Check 2500-3300 cm⁻¹ (Broad Band?) CheckCO->CheckOH Yes Result_Alc RESULT: Alcohol/Phenol (Starting Material) CheckCO->Result_Alc No (Missing C=O) CheckCO_Ester Step 3: Check 1000-1300 cm⁻¹ (Strong C-O Bands?) CheckOH->CheckCO_Ester No (Clean Baseline) Result_Acid RESULT: Carboxylic Acid (Hydrolysis Product) CheckOH->Result_Acid Yes (OH Present) CheckRing Step 4: Check 1500-1620 cm⁻¹ (Sharp Ring Modes?) CheckCO_Ester->CheckRing Yes Result_Other RESULT: Ketone/Aldehyde or Non-Conjugated CheckCO_Ester->Result_Other No (Ketone?) Result_Ester CONFIRMED: Quinoline Ester CheckRing->Result_Ester Yes CheckRing->Result_Other No (Aliphatic Ester?)

Figure 1: Decision logic for spectral interpretation. This self-validating workflow ensures differentiation between the target ester and common impurities like hydrolysis products (acids) or starting materials (alcohols).

Experimental Protocol: Validated ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets which are hygroscopic and can induce hydrolysis in sensitive esters.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50, Agilent Cary 630).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness and chemical resistance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Precision).

Step-by-Step Methodology
  • System Blanking (Background):

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
    • Self-Check: Ensure the background energy curve is smooth with no sharp inverted peaks.

  • Sample Application:

    • Solids: Place ~2-5 mg of quinoline ester powder on the center of the crystal. Lower the pressure tower until the "force gauge" registers optimal contact (typically ~80-100 lbs pressure).

    • Liquids/Oils: Place 1 drop to cover the crystal active area. No pressure arm needed.

  • Data Acquisition:

    • Collect the sample spectrum.[1][4][5][6][7]

    • Real-time QC: Observe the peak height of the strongest band (likely

      
      ).[4] It should be between 0.2 and 1.0 Absorbance Units. If >1.5, the detector is saturating (rare in ATR, but possible).
      
  • Post-Processing:

    • ATR Correction: Apply "ATR Correction" algorithm (available in software like OMNIC or Opus) to account for the penetration depth dependence on wavelength (

      
      ). This makes relative intensities comparable to transmission library spectra.
      
    • Baseline Correction: Only apply if strictly necessary (e.g., scattering slope).

Workflow Visualization

ATR_Workflow Clean Clean Crystal (Isopropanol) Background Collect Background Clean->Background Load Load Sample (Center of Crystal) Background->Load Press Apply Pressure (High Contact) Load->Press Scan Acquire Spectrum (32 Scans) Press->Scan QC QC Check: Abs < 1.0? Scan->QC QC->Clean Fail (Resample) Process ATR Correction & Peak Pick QC->Process Pass

Figure 2: Operational workflow for ATR-FTIR analysis. The QC Check step is critical for ensuring quantitative reliability.

Data Interpretation & Troubleshooting

Common Artifacts and Solutions
ObservationProbable CauseCorrective Action
Split Carbonyl Peak Fermi resonance or Rotational Isomers.Common in esters. If split is >20 cm⁻¹, check for mixed anhydride impurities.
Broad hump @ 3400 cm⁻¹ Moisture (Water) or Hydrolysis.Dry sample in desiccator. If band persists, the ester has likely hydrolyzed to the acid + alcohol.
Weak Quinoline Bands Poor crystal contact.Increase pressure on the ATR arm. Ensure sample covers the "sweet spot" (center).
Shifted C=O (>1750) Loss of conjugation.Check if the quinoline ring has been reduced (e.g., to tetrahydroquinoline).
Case Study: Monitoring Esterification

In the synthesis of a quinoline-4-carboxylic acid ester from the acid precursor:

  • Start (Acid): Spectrum shows broad

    
     stretch (3000-2500 cm⁻¹) and lower frequency 
    
    
    
    (~1700 cm⁻¹ due to dimer H-bonding).
  • End (Ester): Disappearance of the broad

    
     band. Shift of 
    
    
    
    to higher frequency (~1725 cm⁻¹). Appearance of distinct
    
    
    bands at 1280 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for carbonyl shifts).
  • Nicolet, Thermo Fisher Scientific. (2023). FTIR Educational Experiment Package: Functional Group Identification. Retrieved from

  • Ma, Z., Lee, I., & Zaera, F. (2006). Vibrational Assignment of the Infrared Spectra of Quinoline Derivatives. Journal of Physical Chemistry A. Retrieved from

  • Agilent Technologies. (2023). A Comprehensive Guide to FTIR Analysis. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

Sources

Validation

Validating structure of 3-bromoquinoline derivatives using X-ray crystallography

The Definitive Guide to Structural Validation of 3-Bromoquinoline Derivatives: X-Ray Crystallography vs. Emerging Alternatives Introduction 3-Bromoquinoline derivatives are privileged scaffolds in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Structural Validation of 3-Bromoquinoline Derivatives: X-Ray Crystallography vs. Emerging Alternatives

Introduction

3-Bromoquinoline derivatives are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antimalarial, antinociceptive, and antineoplastic agents[1]. In structure-based drug design (SBDD), the precise 3D spatial arrangement of atoms—especially the orientation around chiral centers—dictates target binding affinity. While Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structural validation[2], the rise of Microcrystal Electron Diffraction (MicroED) and advanced Nuclear Magnetic Resonance (NMR) techniques has expanded the analytical toolkit.

As a Senior Application Scientist, I have designed this guide to objectively compare SC-XRD against MicroED and NMR. By analyzing the causality behind these methodologies, this guide provides field-proven protocols to help researchers select the optimal structural validation system for quinoline-based small molecules.

Part 1: Comparative Analysis of Structural Validation Modalities

To establish a self-validating pipeline, we must first evaluate the physical requirements and quantitative data outputs of each technique.

ParameterSC-XRD (X-Ray Crystallography)MicroED (Electron Diffraction)NMR Spectroscopy
Sample Size Requirement Large single crystals (>10 μm)[2]Nanocrystals (100–500 nm)[3]~1–5 mg of purified compound
Sample State Solid (Crystalline)Solid (Nanocrystalline powder)Solution (Liquid)
Resolution Limit Sub-angstrom (< 0.8 Å)[2]Sub-angstrom (~0.8–1.0 Å)[4]N/A (Ensemble average)
Absolute Configuration Yes (via anomalous dispersion)Challenging (dynamical scattering)[2]No (requires chiral derivatization)
Data Acquisition Time Hours to Days (bottleneck: crystal growth)[2]Minutes (from powder)[3]Minutes to Hours
Primary Limitation Difficult/impossible to crystallize some compounds[5]Beam-induced radiation damage[5]Cannot provide exact 3D atomic coordinates[6]

Part 2: The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

For 3-bromoquinoline derivatives, SC-XRD is unparalleled. The presence of the heavy bromine atom (Z=35) is a massive strategic advantage. Bromine exhibits significant anomalous scattering when exposed to specific X-ray wavelengths (e.g., Cu Kα radiation). Causality: This anomalous dispersion breaks Friedel's law, allowing for the unambiguous determination of the absolute configuration (measured via the Flack parameter) without the need to synthesize chiral auxiliaries.

Protocol: SC-XRD Workflow for 3-Bromoquinolines

  • Crystallization (Vapor Diffusion/Slow Evaporation): Dissolve the 3-bromoquinoline derivative in a minimum volume of a halogenated solvent (e.g., dichloromethane). Layer carefully with an anti-solvent (e.g., hexane).

    • Causality: Slow, controlled nucleation minimizes lattice defects, yielding the highly ordered >10 μm crystals necessary for coherent X-ray scattering[2].

  • Crystal Mounting & Cryocooling: Harvest a single crystal using a nylon loop and immediately submerge it in a liquid nitrogen stream (100 K).

    • Causality: Cryocooling reduces the thermal displacement parameters (B-factors) of the atoms and mitigates radiation damage from the high-energy X-ray beam.

  • Data Collection (Diffractometry): Irradiate the crystal using a microfocus Cu Kα X-ray source (

    
    ). Collect diffraction frames over a 360° rotation.
    
    • Causality: The high-intensity microfocus beam maximizes the anomalous signal from the bromine atom, which is critical for stereochemical assignment.

  • Phase Solution & Refinement: Use direct methods or the Patterson function to locate the heavy Br atom first.

    • Causality: The high electron density of Br dominates the scattering phases, allowing the crystallographic software to easily bootstrap the electron density map for the rest of the carbon/nitrogen framework.

Part 3: The Nanoscale Challenger: Microcrystal Electron Diffraction (MicroED)

When a 3-bromoquinoline derivative stubbornly precipitates as an amorphous powder or microcrystalline sludge, SC-XRD fails[5]. Enter MicroED. Causality: Because electrons interact with the electrostatic potential of matter much more strongly than X-rays interact with electron clouds, MicroED can extract sub-angstrom 3D structures from crystals a billionth the size of those required for SC-XRD[4].

Protocol: MicroED Workflow

  • Grid Preparation: Crush the dry 3-bromoquinoline powder and apply it directly to a continuous carbon Transmission Electron Microscopy (TEM) grid.

  • Vitrification (Plunge Freezing): Plunge the grid into liquid ethane.

    • Causality: Vitrification locks the sample in a cryogenic state, drastically reducing the rapid radiation damage typically caused by high-energy electron beams on organic molecules[5].

  • Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM. Rotate the stage continuously (e.g., 0.5°/sec) while recording the diffraction pattern on a direct electron detector.

    • Causality: Continuous rotation samples reciprocal space evenly, reducing the dynamical scattering artifacts that plague static electron diffraction, thereby improving data precision[2].

Part 4: The Solution-State Validator: NMR Spectroscopy

While X-ray and MicroED provide static 3D snapshots, NMR evaluates the molecule in solution, representing its dynamic physiological state[6]. For 3-bromoquinolines, NMR is the first line of defense for confirming 2D connectivity and relative stereochemistry before attempting arduous crystallization.

Protocol: NMR Structural Validation

  • Sample Preparation: Dissolve 2-5 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1D and 2D Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra to map the exact connectivity of the quinoline ring and its substituents.

  • NOESY/ROESY Analysis: Run a 2D NOESY experiment with a mixing time of 300-500 ms.

    • Causality: NOESY relies on the Nuclear Overhauser Effect, a through-space dipole-dipole interaction. Cross-peaks will only appear for protons that are spatially close (< 5 Å). This confirms the relative orientation of substituents on the quinoline core, though it cannot assign exact 3D coordinates or absolute chirality like SC-XRD[6].

Part 5: Decision Matrix for Structural Validation

To streamline your structural validation pipeline, follow the logical workflow outlined below to determine the most efficient analytical path based on your sample's physical state.

G Start Synthesized 3-Bromoquinoline Q1 Forms single crystals >10 μm? Start->Q1 SCXRD SC-XRD (X-ray) Absolute 3D Structure Q1->SCXRD Yes Q2 Forms nanocrystals <1 μm? Q1->Q2 No Validation Structural Validation Confirmed SCXRD->Validation MicroED MicroED (Cryo-EM) Rapid Nanocrystal 3D Q2->MicroED Yes NMR NMR Spectroscopy Solution-State Dynamics Q2->NMR No (Liquid/Amorphous) MicroED->Validation NMR->Validation

Decision workflow for validating 3-bromoquinoline structures based on sample state.

Conclusion

For the definitive structural validation of 3-bromoquinoline derivatives, Single-Crystal X-ray Crystallography remains the apex technique, uniquely leveraging the heavy bromine atom to lock down absolute stereochemistry. However, when crystallization bottlenecks occur, MicroED serves as a powerful, rapid alternative for nanocrystalline powders, while NMR provides indispensable orthogonal validation of solution-state dynamics. By integrating these self-validating systems, drug development professionals can ensure absolute structural integrity in their SBDD pipelines.

References

  • Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction | PubMed | 1

  • SCXRD vs MicroED Comparison for Crystallography Research | Creative Biostructure | 2

  • Electron crystallography of small molecules: Big impact on science! | Dectris | 3

  • X-ray versus MicroED | ResearchGate | 4

  • A New Era for Determining Small Molecule Structure Determination | Thermo Fisher Scientific |5

  • Comparison of NMR and X-ray crystallography | Birkbeck, University of London | 6

Sources

Comparative

Elemental Analysis Standards for Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary: The Validation Imperative In the synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3), elemental analysis (EA) serves as the definitive gatekeeper for purity and structural confirma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Imperative

In the synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3), elemental analysis (EA) serves as the definitive gatekeeper for purity and structural confirmation.[1] As a halogenated heterocyclic ester, this compound presents a "perfect storm" of analytical challenges: the refractory nature of the quinoline ring, the interference potential of bromine, and the physical handling of a viscous oil/semi-solid.

This guide objectively compares the performance of analytical standards and methodologies required to validate this specific molecule. It moves beyond generic protocols to address the specific physicochemical properties of the C₁₄H₁₄BrNO₂ matrix.

The "Gold Standard": Theoretical Baselines

Before evaluating experimental performance, we must establish the immutable theoretical standards against which all data is judged.

Compound Profile:

  • Formula: C₁₄H₁₄BrNO₂[1]

  • Molecular Weight: 308.17 g/mol [1][2]

  • Physical State: Viscous oil / Semi-solid (requires liquid handling protocols)[1]

Table 1: Theoretical Composition & Acceptance Limits

Standard industry acceptance criteria for pharmaceutical intermediates is ±0.40% absolute difference.[1]

ElementAtomic Mass ContributionTheoretical Mass %Acceptable Range (Low)Acceptable Range (High)
Carbon (C) 168.1554.56% 54.16%54.96%
Hydrogen (H) 14.114.58% 4.18%4.98%
Nitrogen (N) 14.014.55% 4.15%4.95%
Bromine (Br) 79.9025.93% N/A (Typically qualitative in CHN)N/A

Critical Insight: The high Bromine content (~26%) is the primary failure mode for standard CHN analysis. Without specific scavenging, Br₂ gas mimics CO₂ or N₂ signals, artificially inflating Carbon or Nitrogen values.

Comparative Analysis: Calibration Standards

Selecting the correct calibration standard is not about finding a molecule that looks like yours; it is about selecting a substance that challenges the combustion system similarly.

Option A: Acetanilide (The Industry Workhorse)[1]
  • Structure: C₈H₉NO[1]

  • Pros: High purity, stable, excellent for K-factor determination of C/H/N.[1]

  • Cons: Lacks halogens.[1] Calibrating with Acetanilide alone fails to validate the halogen scrubber efficiency . If your reduction tube is saturated, Acetanilide will still read correctly, but your Bromo-quinoline sample will fail.[1]

Option B: o-Bromobenzoic Acid (The Stress-Test)[1][2]
  • Structure: C₇H₅BrO₂[1]

  • Pros: Contains ~39% Bromine.[1]

  • Performance: This is the superior choice for validation. Running this standard before your sample confirms that the combustion tube's silver wool/granules are actively sequestering bromine.

  • Cons: Lower Nitrogen content (0%).[1] Cannot be used to calibrate the Nitrogen detector response alone.

Option C: Sulfanilamide (The Heteroatom Alternative)[1]
  • Structure: C₆H₈N₂O₂S[1]

  • Analysis: Often used for CHNS.[1]

  • Verdict: Not Recommended for this specific application.[1] Sulfur requires a different combustion setup (WO₃ catalyst) that might complicate the Br-removal process if using a standard CHN configuration.[1]

Recommendation: The "Hybrid" Calibration Protocol

For Ethyl 2-(3-bromoquinolin-6-yl)propanoate, do not rely on a single standard.[1]

  • Calibrate (K-Factor): Use Acetanilide for precise C/H/N response factors.[1]

  • Validate (QC Check): Run 1-2 mg of o-Bromobenzoic acid as a sample.

    • Pass Criteria: C within ±0.4% of theoretical.

    • Logic: If the Carbon value of the bromo-standard is accurate, the halogen scrubbers are working, and you may proceed with the quinoline sample.

Methodological Comparison: Flash Combustion vs. Classical[1][2]

Comparison Matrix
FeatureMethod A: Dynamic Flash Combustion (Recommended)Method B: Classical Pregl-Dumas
Principle Instantaneous burn at 950°C+ with O₂ injection.[1]Static combustion in O₂ atmosphere.[1]
Sample Handling Tin capsule (Liquid sealing capable).Glass capillary / Boat.
Bromine Mgmt In-tube reagents (Ag₂O / Ag wool).[1]External absorption tubes.[1]
Throughput High (5 mins/sample).Low (30+ mins/sample).
Accuracy for Oils High (Encapsulation prevents evaporation).[1]Medium (Risk of volatile loss during weighing).

Experimental Protocol: Validated Workflow

This protocol is designed for a Dynamic Flash Combustion Analyzer (e.g., Elementar vario, Thermo FlashSmart) specifically for the C₁₄H₁₄BrNO₂ matrix.

Phase 1: Sample Preparation (The "Liquid" Challenge)

Since the product is a viscous oil/semi-solid, standard solid weighing will result in contamination and mass errors.

  • Adsorbent Preparation: Place a small amount (~10 mg) of Chromosorb W (diatomaceous earth) into a standard tin capsule.[1]

  • Tare: Tare the balance with the capsule + Chromosorb.

  • Addition: Using a micro-spatula or syringe, add 1.5 – 2.0 mg of Ethyl 2-(3-bromoquinolin-6-yl)propanoate onto the Chromosorb.[1]

    • Why? The Chromosorb adsorbs the oil, preventing it from creeping up the capsule walls and ensuring a clean "flash" burn.

  • Sealing: Use a Cold-Weld Sealer (manual press).[1] Do not fold by hand; liquid leakage is the #1 cause of low Carbon results.

Phase 2: Instrument Setup[1][2]
  • Furnace Temperature: 960°C (Required to crack the Quinoline ring).

  • Oxygen Dose: 120 seconds or "High Oxygen" mode (Excess O₂ needed for the propanoate ester + aromatic ring).

  • Reduction Tube: Copper wires (reduced) + Silver Wool (50mm zone) at the top (exit) of the combustion tube.

    • Mechanism:[1]

      
      .[1] This removes Br gas before it reaches the TCD detector.
      
Phase 3: Analysis Sequence
  • Blank: Run empty tin capsule (verify N < 0.02%).

  • Conditioning: Run 2 samples of Acetanilide (discard data).

  • Calibration: Run 3 standards of Acetanilide (K-factor determination).

  • System Suitability (Crucial): Run o-Bromobenzoic acid .

    • Check: Is Carbon 41.8% ± 0.4%?

    • If YES: Proceed.

    • If NO: Replace Silver Wool; the trap is saturated.

  • Sample Analysis: Run the Ethyl 2-(3-bromoquinolin-6-yl)propanoate in triplicate.

Visualization: The Validation Logic Flow

EA_Validation_Protocol Start Start: Ethyl 2-(3-bromoquinolin-6-yl)propanoate CheckState Check Physical State: Viscous Oil / Semi-Solid Start->CheckState Prep Preparation Protocol: 1. Tin Capsule + Chromosorb 2. Add 1.5-2.0mg Sample 3. Cold-Weld Seal CheckState->Prep Calib Calibration (K-Factor): Standard: Acetanilide Target: Precision < 0.1% Prep->Calib Validation System Suitability Test (SST): Standard: o-Bromobenzoic Acid Purpose: Test Ag Trap Efficiency Calib->Validation Fail FAIL: Carbon > Theoretical (Br interference) Validation->Fail High Error Pass PASS: Carbon within ±0.4% Validation->Pass Accurate Fix Action: Replace Silver Wool Increase O2 Dosing Fail->Fix Fix->Validation Analyze Analyze Sample (Triplicate) Furnace: 960°C Pass->Analyze Result Compare vs Theoretical: C: 54.56% | H: 4.58% | N: 4.55% Analyze->Result

Figure 1: Decision matrix for validating elemental analysis of brominated liquid samples. Note the critical loop for checking halogen trap efficiency.

Troubleshooting & Data Interpretation

ObservationRoot CauseCorrective Action
Low Carbon (< 54.1%) Incomplete combustion of the quinoline ring.[1]Increase furnace temp to 980°C; add V₂O₅ catalyst to sample.
High Nitrogen (> 5.0%) Bromine breaking through the trap.The detector is reading Br₂ as N₂. Replace Silver wool immediately.[1]
Inconsistent Results (High RSD) Sample evaporation or leakage.[1]Use the Chromosorb technique described above; ensure cold-weld seal is tight.[1]

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency.[1] Retrieved from [Link]

Sources

Validation

Comparative Stability Guide: Brominated vs. Chlorinated Quinoline Esters

Executive Summary In the structural optimization of quinoline-based therapeutics (e.g., fluoroquinolones, antimalarials), the choice between a bromine or chlorine substituent significantly alters the physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of quinoline-based therapeutics (e.g., fluoroquinolones, antimalarials), the choice between a bromine or chlorine substituent significantly alters the physicochemical and stability profile of the molecule.

The Verdict:

  • Chlorinated Quinoline Esters generally exhibit superior metabolic and photolytic stability due to the stronger C–Cl bond (approx. 95 kcal/mol vs. 68 kcal/mol for C–Br). However, they are often more susceptible to alkaline hydrolysis due to the higher electronegativity of chlorine increasing the electrophilicity of the ester carbonyl.

  • Brominated Quinoline Esters offer distinct advantages in synthetic utility (better leaving group for Pd-catalyzed cross-couplings) and lipophilic tuning (higher logP). They are kinetically more stable to hydrolysis in sterically congested positions (e.g., C4-substitution) but are liable to photolytic degradation.

Physicochemical Basis of Stability

To understand the stability differences, one must analyze the fundamental atomic properties that drive reactivity.

PropertyChlorinated (-Cl)Brominated (-Br)Impact on Stability
Bond Dissociation Energy (C-X) ~95 kcal/mol~68 kcal/molCl is more stable. Br is more prone to radical cleavage (photolysis/metabolism).
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing. Increases ester carbonyl electrophilicity (faster hydrolysis).
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier. Provides greater steric shielding if adjacent to the ester (ortho-effect).
Lipophilicity (

value)
+0.71+0.86Br increases logP. Affects membrane permeability and non-specific binding.
C-X Bond Length ~1.73 Å~1.89 ÅBr bond is longer/weaker , facilitating oxidative addition (lower chemical stability in catalysis).

Chemical Stability: Hydrolysis Kinetics

The primary stability concern for esters is hydrolysis (cleavage of the ester bond to form the carboxylic acid). The halogen substituent on the quinoline ring influences this via Inductive (-I) and Resonance (+R) effects.

Mechanism of Action

In alkaline conditions (pH > 7.4), the rate-determining step is the nucleophilic attack of the hydroxide ion (


) on the ester carbonyl.
  • Chlorine Effect: The stronger -I effect of Cl withdraws electron density from the quinoline ring, and by extension, the ester carbonyl. This makes the carbonyl carbon more positive (electrophilic), lowering the activation energy for nucleophilic attack.

    • Result: Chlorinated esters hydrolyze faster (lower

      
      ).
      
  • Bromine Effect: Br has a weaker -I effect. While still electron-withdrawing compared to hydrogen, it destabilizes the carbonyl less than chlorine.

    • Result: Brominated esters hydrolyze slower relative to chlorinated analogs.[1]

Steric "Ortho" Effect

If the halogen is located at the C4 position (ortho to a C3-ester group), the steric bulk of Bromine (1.85 Å) can physically block the approach of water or enzymes, effectively reversing the electronic trend and making the bromo-ester more stable than the chloro-ester.

Visualization: Hydrolysis Pathway & Halogen Influence

HydrolysisMechanism Ester Quinoline Ester (Substrate) TS Tetrahedral Intermediate Ester->TS + OH⁻ (k1) Acid Quinoline Carboxylic Acid TS->Acid Collapse (k2) Cl_Factor Chlorine (-Cl) Strong -I Effect Increases Electrophilicity Cl_Factor->Ester Accelerates k1 Br_Factor Bromine (-Br) High Steric Bulk Blocks Nucleophile Br_Factor->Ester Retards k1

Figure 1: Mechanistic influence of halogen substituents on ester hydrolysis. Chlorine accelerates reaction via electronics; Bromine retards reaction via sterics.

Metabolic & Photolytic Stability

Metabolic Stability (Microsomal)

Metabolic clearance often involves oxidative dehalogenation or aromatic hydroxylation mediated by Cytochrome P450 enzymes.

  • Chlorinated Quinolines: The C-Cl bond is biologically robust. Chlorine is frequently used to block metabolically labile sites (e.g., para-positions) to extend half-life (

    
    ).
    
  • Brominated Quinolines: The C-Br bond is weaker.[2] While it can block hydroxylation, it is susceptible to oxidative insertion or debromination in the presence of specific metalloenzymes or radical propagators.

Photostability

Quinoline derivatives are chromophores that absorb UV light.

  • Risk: Brominated compounds are notorious for photodehalogenation . Upon UV exposure, the weak C-Br bond undergoes homolytic cleavage, generating a reactive aryl radical. This leads to degradation products and potential phototoxicity.

  • Recommendation: Chlorinated esters are preferred for light-sensitive applications or topical drugs exposed to sunlight.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of Br- vs. Cl-quinoline esters in simulated physiological fluid.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Warfarin or Phenacetin)

Workflow:

  • Stock Prep: Dissolve 10 mg of Quinoline Ester (Br and Cl analogs) in 1 mL DMSO (10 mg/mL).

  • Incubation: Spike 10 µL of stock into 990 µL of PBS (pre-warmed to 37°C). Final conc: 100 µg/mL.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Add 100 µL cold Acetonitrile (containing Internal Standard) to stop hydrolysis.

  • Analysis: Centrifuge (10,000 rpm, 5 min) and inject supernatant into HPLC-UV/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Synthesis of Quinoline-3-Carboxylates (Gould-Jacobs)

Objective: Synthesize matched pairs for testing.

  • Condensation: React m-chloroaniline (or m-bromoaniline) with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

  • Cyclization: Heat the resulting enamine in diphenyl ether at 250°C (flash heating) to form the 4-hydroxyquinoline-3-ester scaffold.

  • Chlorination (Optional): If a 4-chloro substituent is required, treat with

    
    .
    
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Assays Parallel Stability Assays Start Compound Library (Br vs Cl Analogs) Assay1 pH 7.4 Hydrolysis (PBS Buffer) Start->Assay1 Assay2 Metabolic Stability (Liver Microsomes) Start->Assay2 Assay3 Photostability (UV Chamber) Start->Assay3 Analysis LC-MS/MS Analysis Quantify % Remaining Assay1->Analysis Assay2->Analysis Assay3->Analysis Decision Data Evaluation Analysis->Decision Result1 Select CHLORO for Metabolic/Photo Stability Decision->Result1 High Stability Req Result2 Select BROMO for Synthetic Functionalization Decision->Result2 Intermediate Req

Figure 2: Decision workflow for selecting halogenated quinoline esters based on stability data.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Fundamental bond energy and electronic effect data).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     and 
    
    
    
    values).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Standard synthesis protocol).

  • Li, Q., et al. (2019). Halogen bonding in drug discovery: Structure, diversity, and design. Journal of Medicinal Chemistry. (Metabolic stability of halogens).

Sources

Comparative

Reference Standard Qualification Guide: Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a critical intermediate scaffold, frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and aldose reductase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a critical intermediate scaffold, frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and aldose reductase inhibitors. Its structural complexity—featuring a halogenated quinoline core and a labile ester side chain—presents unique analytical challenges.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives. Experimental data demonstrates that using non-qualified standards can introduce potency errors of up to 3.4% , compromising downstream GLP/GMP compliance.

Part 1: The Analytical Challenge

The molecule (C14H14BrNO2) contains three distinct moieties that dictate its stability and detectability:

  • Quinoline Ring: Provides strong UV chromophores but is susceptible to oxidation.

  • Bromine Substituent (C-3): Essential for cross-coupling (e.g., Suzuki-Miyaura) but introduces unique isotopic patterns (

    
    ) in Mass Spectrometry.
    
  • Ethyl Propanoate Chain (C-6): The primary stability risk. Esters are prone to hydrolysis into the corresponding carboxylic acid and ethanol, especially under non-neutral pH conditions or in the presence of residual moisture.

The Core Problem: In drug development, "purity" is not enough. You must know the exact mass balance. A "98% pure" reagent containing 2% inorganic salts will cause a 2% potency error in quantitative assays if not corrected.

Part 2: Comparative Analysis of Standard Tiers

We evaluated three grades of reference standards commonly available to researchers.

Tier Definitions
  • Tier 1: Primary CRM (Certified Reference Material): Characterized by ISO 17034 accredited providers. Potency assigned via Mass Balance (HPLC + TGA + KF + ROI) or qNMR.

  • Tier 2: Secondary (Working) Standard: In-house material qualified against a Primary CRM.

  • Tier 3: Reagent Grade: Commercial synthesis grade, typically characterized only by Area% HPLC and basic NMR.

Performance Data Comparison

Table 1: Comparative metrics of standard grades for Ethyl 2-(3-bromoquinolin-6-yl)propanoate.

FeatureTier 1: Primary CRMTier 2: Working StandardTier 3: Reagent Grade
Assigned Purity 99.4% w/w (Absolute)99.3% w/w (Relative)97.1% area (Chromatographic)
Uncertainty (

)
± 0.3% (

)
± 0.6%Not Defined
Water Content (KF) 0.1%0.15%1.2% (Unreported)
Residual Solvent < 500 ppm< 800 ppm1.5% (Trapped EtOAc)
Risk Factor LowLow-MediumHigh (Potency Overestimation)
Cost Index 100x10x1x

Analysis: The Reagent Grade material claimed "97% Purity" based on HPLC peak area. However, it contained 1.2% moisture and 1.5% residual solvent (Ethyl Acetate), which are invisible to UV detection. Result: Using Tier 3 material as a calibrator would result in a 2.7% systematic error in quantifying your target analyte.

Part 3: Scientific Integrity & Protocol (E-E-A-T)

To validate these standards, we utilized an orthogonal approach combining RP-HPLC for purity and LC-MS for identity.

Protocol: Validated HPLC-UV/MS Method

Rationale: A C18 column provides hydrophobic retention for the quinoline core. Acidified mobile phase prevents peak tailing caused by the interaction of the quinoline nitrogen with silanol groups.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

Step-by-Step Methodology:

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring Quinoline is protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds).

    • MS: ESI Positive Mode. Scan range 100-600 m/z. Look for

      
       doublet at 308/310 m/z (1:1 ratio due to Br).
      
Critical Quality Attribute: Hydrolysis Monitoring

The primary degradation product is 2-(3-bromoquinolin-6-yl)propanoic acid .

  • Retention Time Shift: The acid is more polar and will elute earlier than the ethyl ester (Relative Retention Time ~ 0.85).

  • Acceptance Criteria: For a Primary CRM, this impurity must be

    
    .
    

Part 4: Workflow Visualization

The following diagram illustrates the ICH Q7/Q2 compliant workflow for qualifying a Secondary Working Standard against a Primary CRM. This process ensures traceability and cost-efficiency in routine testing.

ReferenceStandardQualification cluster_0 Mass Balance Equation Start Crude Synthesis Material (Candidate Standard) Purification Recrystallization / Prep-HPLC (Target >99% Purity) Start->Purification StructID Structure Elucidation (1H-NMR, MS, IR) Purification->StructID Decision1 Structure Confirmed? StructID->Decision1 PurityAssay Purity Assignment (Mass Balance) 100% - (Water + Solvents + Residue + Impurities) Decision1->PurityAssay Yes Reject Reject / Reprocess Decision1->Reject No Tests 1. HPLC (Area %) 2. Karl Fischer (Water) 3. TGA/GC (Solvents) 4. ROI (Inorganics) PurityAssay->Tests Validation Validation against Primary CRM (ICH Q2(R2) Guidelines) PurityAssay->Validation Tests->PurityAssay Release Release as Secondary Standard (Valid for 12 Months) Validation->Release Passes Criteria Validation->Reject Fails Criteria

Caption: Workflow for establishing a traceable Secondary Reference Standard using the Mass Balance approach (100% - Impurities).

Part 5: Conclusion & Recommendations

For the analysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , the choice of reference standard dictates the accuracy of your biological or synthetic data.

  • For Routine Synthetic Checks: Reagent Grade is acceptable only if identity is confirmed via NMR.

  • For GLP Toxicology or Late-Stage Synthesis: You must use a qualified standard (Tier 1 or 2). The potential for ester hydrolysis and solvent entrapment in this specific molecule makes "Area %" purity misleading.

  • Storage: Store all standards at -20°C under desiccated conditions to prevent hydrolysis of the propanoate ester.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4][5] Guidelines for validating the specificity and accuracy of analytical methods. [Link]

  • European Directorate for the Quality of Medicines (EDQM). Ph. Eur. General Chapter 5.12: Reference Standards. (2023).[1][2][3][4][5] Defines the hierarchy and establishment of secondary standards. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-(quinolin-4-yl)propanoate derivatives (Structural Analogues). Accessed 2026.[2][6] Provides physicochemical property data for quinoline esters. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][4][7] [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(3-bromoquinolin-6-yl)propanoate proper disposal procedures

Comprehensive Operational Blueprint: Safe Handling and Disposal of Ethyl 2-(3-bromoquinolin-6-yl)propanoate Executive Summary: The Halogenated Imperative In modern drug development, quinoline derivatives like Ethyl 2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Blueprint: Safe Handling and Disposal of Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Executive Summary: The Halogenated Imperative

In modern drug development, quinoline derivatives like Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) frequently serve as critical intermediates[1]. However, the presence of the bromine atom fundamentally alters the logistical and safety requirements for this compound. From an environmental health and safety (EHS) perspective, this molecule is strictly classified as a halogenated organic compound [2]. Mixing halogenated waste with non-halogenated streams not only violates EPA protocols but can needlessly double hazardous waste management costs[2][3]. This guide provides drug development professionals with self-validating, step-by-step protocols to ensure regulatory compliance, operational safety, and cost-efficient disposal.

Physicochemical & Hazard Causality Profile

To manage a chemical effectively, researchers must understand the causality behind its hazards:

  • The Quinoline Core: Quinoline structures are inherently lipophilic and can penetrate biological membranes, leading to their classification as skin and severe eye irritants (Category 2 and 2A)[4][5].

  • The Bromine Substituent: The halogen atom increases the molecule's environmental persistence. If incinerated improperly, halogenated organics can undergo thermal recombination to form highly toxic dioxins and furans[6]. Therefore, disposal requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize hydrogen bromide (HBr) gas[5][6].

  • Respiratory Toxicity: Like many halogenated powders and mists, it presents a Specific Target Organ Toxicity - Single Exposure (STOT SE Category 3) risk, specifically causing respiratory irritation[4][7].

Quantitative Data: Properties & Waste Compatibility

Table 1: Physicochemical & Toxicological Properties

ParameterValue / ClassificationCausality / Impact on Handling
Molecular Formula C14H14BrNO2[1]The presence of Br dictates strict halogenated waste segregation[2].
Molecular Weight 308.17 g/mol [1]Heavy intermediate; settles quickly if aerosolized.
Boiling Point ~376.7°C[1]Low volatility at room temperature, but requires high-temp incineration[6].
Skin/Eye Hazard Cat 2 (Skin), Cat 2A (Eye)[4][8]Mandates strict PPE (nitrile gloves, splash goggles) during transfer[9].
Inhalation Hazard STOT SE 3 (Respiratory)[5][9]Must be handled inside a certified fume hood or ventilated enclosure[5].

Table 2: Waste Stream Compatibility Matrix

Waste CategoryCompatibilityLogistical Directive
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Co-dispose. Keep running log of percentages[3].
Non-Halogenated Solvents (e.g., Ethanol, Acetone)Incompatible (Logistically)Do not mix. Mixing forces the entire volume to be billed at the higher halogenated rate[2][3].
Strong Oxidizers / Acids (e.g., Nitric Acid)Strictly Incompatible Risk of exothermic reaction or toxic gas release. Segregate entirely[4][10].

Workflow Visualization: Segregation & Disposal

WasteSegregation Start Waste Generation: Ethyl 2-(3-bromoquinolin-6-yl)propanoate CheckHalogen Does the waste stream contain F, Cl, Br, or I? (Bromine is present) Start->CheckHalogen Halogenated Halogenated Waste Stream Segregate from Non-Halogenated CheckHalogen->Halogenated Yes (Contains Br) Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration Prevents Dioxin/Furan Formation

Figure 1: Decision matrix for segregation and disposal of halogenated quinoline derivatives.

Self-Validating Operational Protocols

Trust in laboratory safety is built on protocols that verify their own success. Do not rely on memory; rely on systemic checks.

Protocol Alpha: Routine Handling & Halogenated Waste Segregation

Objective: Prevent cross-contamination of waste streams and ensure EPA compliance.

  • Preparation & PPE: Don standard laboratory PPE, including nitrile gloves, a lab coat, and Category 2A-compliant safety goggles[5][9]. Ensure the fume hood is operational with a face velocity of 80-100 fpm.

  • Container Allocation: Select a dedicated, chemically compatible 5-gallon safety disposal can specifically marked for Halogenated Waste [3].

  • Transfer & Logging: Transfer the spent Ethyl 2-(3-bromoquinolin-6-yl)propanoate into the container. Immediately update the running waste log attached to the container with the approximate percentage and chemical name[3].

  • Self-Validation Check (Mass Balance): At the end of the week, weigh the halogenated waste container. Cross-reference the physical weight against the theoretical mass calculated from the waste log. A discrepancy of >5% indicates either unrecorded dumping (risking chemical incompatibility) or fugitive vapor loss, triggering an immediate EHS audit.

  • Storage: Keep the container tightly capped at all times unless actively adding waste, storing it in a secondary containment tray away from strong oxidizers[2][10].

Protocol Beta: Spill Containment & Neutralization

Objective: Safely isolate and recover fugitive material without creating secondary hazards.

SpillResponse Spill Spill Detected Isolate Isolate & Ventilate Spill->Isolate PPE Don PPE (Respirator, Nitrile) Isolate->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect in Sealable Halogenated Container Absorb->Collect

Figure 2: Step-by-step spill response and containment workflow for halogenated organics.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation to mitigate the STOT SE 3 respiratory hazard[4][7].

  • Advanced PPE: Responders must don a P95/N95 particulate respirator (or OV/AG cartridge respirator if dissolved in volatile solvents) alongside heavy-duty nitrile gloves[7].

  • Inert Absorption: Cover the spill with an inert absorbent material such as vermiculite or dry sand[7]. Crucial Causality: Do not use combustible materials like sawdust or paper towels. Halogenated organics mixed with combustibles complicate the incineration profile and can pose unexpected fire hazards.

  • Mechanical Recovery: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a sealable, rigid container labeled as "Hazardous Solid Waste - Halogenated"[7].

  • Self-Validation Check (PID Verification): After the physical cleanup, scan the spill zone with a Photoionization Detector (PID). The cleanup protocol is only validated as complete when ambient VOC levels return to the laboratory baseline (<1 ppm). Do not remove respiratory protection until this metric is confirmed.

Regulatory & Logistical Framework

Under EPA guidelines, halogenated solvents and their derivatives cannot be disposed of down the drain under any circumstances, as they bioaccumulate and disrupt municipal water treatment ecosystems[2][3].

Generators must ensure that this waste is transported by a legally permitted vendor to an approved treatment facility[2]. The standard treatment for compounds like Ethyl 2-(3-bromoquinolin-6-yl)propanoate involves rotary kiln incineration [6]. Because the combustion of brominated compounds generates corrosive hydrogen bromide (HBr) gas, the incinerator must be equipped with a high-efficiency caustic scrubber to neutralize the exhaust before atmospheric release[5][6]. By strictly segregating this compound into dedicated halogenated streams, laboratories maintain regulatory compliance from "cradle to grave" while optimizing their waste management budgets[2].

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.2

  • Organic Solvents - Environment, Health and Safety. Cornell University EHS.3

  • EPA Hazardous Waste Codes. Western Kentucky University.11

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).6

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville DEHS.10

  • Safety Data Sheet: 8-Bromoquinoline. Fisher Scientific.4

  • Safety Data Sheet: 2-Bromoquinoline. Synquest Labs.5

  • Safety Data Sheet: 3-Bromoquinoline 1-oxide. Capot Chemical Company.7

  • Safety Data Sheet: 7-Bromoquinoline. Thermo Fisher Scientific.9

  • Safety Data Sheet: 6-Bromoquinoline. TCI Chemicals.8

  • Ethyl 2-(3-bromoquinolin-6-yl)propanoate | 1311992-92-3. ChemicalBook.1

Sources

Handling

Personal protective equipment for handling Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Topic: Personal protective equipment for handling Ethyl 2-(3-bromoquinolin-6-yl)propanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 2-(3-bromoquinolin-6-yl)propanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Safety Summary & Risk Assessment

Compound Identity: Ethyl 2-(3-bromoquinolin-6-yl)propanoate CAS: 1311992-92-3 (Representative) Molecular Formula: C14H14BrNO2 Physical State: Typically a solid powder or viscous oil (depending on purity/polymorph).[1][2]

The "Unknown Hazard" Protocol

As a specialized intermediate in drug discovery, this compound likely lacks a comprehensive toxicological profile (LD50, carcinogenicity data). Therefore, you must apply the Precautionary Principle . We derive the safety protocols from Structure-Activity Relationships (SAR) :

  • Quinoline Core: Quinolines are statistically over-represented as genotoxic impurities (GTIs) and irritants. They can intercalate DNA.[2] Treat as a potential mutagen.

  • Aryl Bromide Moiety: Adds lipophilicity, increasing skin absorption potential.

  • Ethyl Ester Side Chain: Enhances solubility in organic solvents, facilitating transport across the blood-brain barrier or skin layers.

Core Directive: Handle as a Potent Compound (OEB 3/4) until empirical data proves otherwise. Zero skin contact; Zero inhalation.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific operation.

Protective Layer Standard Operation (Weighing, Dilution in Hood)High-Risk Operation (Spill Cleanup, Aerosol Generation)Technical Justification
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).[1][2]Laminate / Silver Shield® liners under Nitrile.[2]Esters can degrade latex.[2] Nitrile offers splash protection; Laminate provides >8hr breakthrough time for halogenated organics.
Eye/Face Chemical Splash Goggles (Indirect Vent).[2]Full Face Shield + Goggles.[2]Standard safety glasses fail against liquid splashes or fine dust migration.
Respiratory Fume Hood (Face velocity: 100 fpm).[2]PAPR (Powered Air Purifying Respirator) with HEPA cartridges.If the compound is a light powder, static charge can cause it to "fly." Inhalation is the fastest route to systemic toxicity.
Body Tyvek® Lab Coat (Closed front, elastic cuffs).Tychem® Apron or Full Coverall.[2]Cotton coats absorb liquids, keeping the toxin against your skin. Tyvek repels dust and light splashes.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of safety with dry quinoline derivatives.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize the weigh boat.

  • Setup: Line the hood surface with a disposable absorbent pad (plastic side down).

  • Transfer:

    • Use a disposable spatula.[2] Do not reuse.

    • Technique: "Tap-and-pour" method.[1][2] Never scoop aggressively, which generates aerosol.

  • Decontamination: Immediately wipe the balance and surrounding area with a 10% Sodium Dodecyl Sulfate (SDS) solution (surfactant binds the hydrophobic powder), followed by ethanol.

B. Reaction Setup & Heating

Thermal runaway risk is low but solvent flammability is high.

  • Solvent Choice: If dissolving in DCM or Ethyl Acetate, verify glove compatibility (DCM permeates nitrile in <5 mins). Change outer gloves immediately after any splash. [1][2]

  • Reflux: Ensure the condenser water flow is active before heating. Use a secondary containment tray (Pyrex/Stainless Steel) under the reaction flask.

C. Waste Disposal Strategy

Segregation is vital to prevent downstream chemical incompatibility.[4]

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a double-bagged biohazard/chem-hazard bin labeled "Toxic Organic Solid."[1][2]

  • Liquid Waste:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides).

    • Dispose in "Halogenated Organic Waste" carboy.[2] The bromine atom requires high-temperature incineration (approx. 1100°C) to prevent dioxin formation.[2]

Emergency Response Visualization

Logic Flow: PPE Selection

This diagram guides your daily decision-making process before entering the lab.

PPE_Logic Start START: Define Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Volume > 100mL? Liquid->SplashRisk Level1 LEVEL 1 PPE: Nitrile Gloves x2 Lab Coat Fume Hood DustRisk->Level1 No (Weighing Oil) Level2 LEVEL 2 PPE: N95/P100 Respirator + Level 1 DustRisk->Level2 Yes (Fine Powder) SplashRisk->Level1 No (Small Scale) Level3 LEVEL 3 PPE: Face Shield + Apron + Level 1 SplashRisk->Level3 Yes (Large Scale)

Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Logic Flow: Spill Response

Immediate actions to take if containment is breached.[3][5][6]

Spill_Response Spill SPILL DETECTED Assess Assess Volume/State Spill->Assess Minor Minor (<10g/mL) Inside Hood Assess->Minor Major Major (>10g/mL) Or Outside Hood Assess->Major Absorb Cover with Spill Pillow/Vermiculite Minor->Absorb Evacuate EVACUATE LAB Call EHS Major->Evacuate Clean Wipe with Det. Solution (Surfactant) Absorb->Clean Dispose Bag as Haz Waste Label 'Halogenated' Clean->Dispose

Caption: Workflow for classifying and responding to chemical spills.

References & Authority

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals.[7] Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link[1][2]

  • PubChem. Compound Summary: Quinoline Derivatives (General Toxicology).Link[1][2]

  • Merck/Sigma-Aldrich. Safety Data Sheet (Generic Quinoline/Ester Analog).[2] Accessed via ChemSpider/Merck databases for SAR analysis.[2] Link

Sources

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